(1R)-6-bromo-2,3-dihydro-1H-inden-1-ol
説明
Structure
3D Structure
特性
分子式 |
C9H9BrO |
|---|---|
分子量 |
213.07 g/mol |
IUPAC名 |
(1R)-6-bromo-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9BrO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2/t9-/m1/s1 |
InChIキー |
DXVPKKRFBPLRRN-SECBINFHSA-N |
異性体SMILES |
C1CC2=C([C@@H]1O)C=C(C=C2)Br |
正規SMILES |
C1CC2=C(C1O)C=C(C=C2)Br |
製品の起源 |
United States |
Physicochemical and Synthetic Profiling of (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol: A Technical Guide for Advanced API Development
Executive Summary
In the landscape of modern pharmaceutical synthesis, enantiopure building blocks are the foundation of target-specific drug design. (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol (commonly referred to as (1R)-6-bromoindan-1-ol) is a highly versatile, chiral secondary alcohol that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. From the development of highly selective Janus Kinase 3 (JAK3) covalent inhibitors to novel spiro-barbiturate modulators[2], the stereochemical integrity and physicochemical behavior of this indanol derivative dictate the success of downstream synthetic workflows.
Drawing from extensive bench-scale and scale-up experience, this whitepaper deconstructs the physicochemical properties, thermodynamic behavior, and stereochemical validation protocols for this molecule. By understanding the causality behind its physical behavior and reactivity, researchers can design self-validating experimental systems that ensure high yields and absolute stereocontrol.
Molecular & Structural Profiling
The physical properties of (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol are heavily influenced by its fused bicyclic indane core, the electron-withdrawing nature of the bromine atom at the C6 position, and the hydrogen-bonding capacity of the C1 hydroxyl group[3].
Quantitative Physicochemical Data
| Parameter | Specification / Value |
| IUPAC Name | (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol |
| CAS Registry Number | 1270291-42-3 (1R-enantiomer)[4] / 75476-86-7 (Racemate)[3] |
| Molecular Formula | C9H9BrO[3] |
| Molecular Weight | 213.07 g/mol [3] |
| Melting Point | 95–96 °C (Enantiopure)[5] |
| Specific Rotation [α]D²⁵ | -51.8° (c = 1.0, CH₂Cl₂)[5] |
| Enantiomeric Excess (ee) | >99% (via optimized asymmetric hydrogenation)[5] |
Thermodynamic Causality: The Melting Point Differential
A critical observation for process chemists is the melting point differential between the racemic mixture and the enantiopure compound. The racemate exhibits a melting point of approximately 85–86 °C[6], whereas the enantiopure (1R) form melts significantly higher at 95–96 °C[5].
The Causality: This is a classic manifestation of Wallach's Rule. The homochiral (1R) molecules pack more efficiently into a dense crystal lattice compared to the centrosymmetric packing of the racemate. The optimized intermolecular hydrogen bonding between the C1 hydroxyl groups in the enantiopure lattice requires higher thermal energy to disrupt, providing a built-in, physical self-validation metric for optical purity before even running chiral chromatography.
Stereochemical Integrity: Chiral HPLC Validation
To utilize (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol in API synthesis, its enantiomeric excess (ee) must be rigorously validated. The industry standard relies on chiral high-performance liquid chromatography (HPLC)[5].
Protocol 1: Chiral HPLC Determination of Enantiomeric Excess
Step 1: Sample Preparation
-
Dissolve 1.0 mg of the synthesized (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol in 1.0 mL of HPLC-grade dichloromethane (CH₂Cl₂) to ensure complete solvation[5].
-
Dilute the stock solution 1:10 with the mobile phase (n-hexane/isopropanol) to prevent solvent-front distortion.
Step 2: Column Equilibration
-
Column: Chiralpak OD-H (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of n-hexane and isopropanol (typically 98:2 or 95:5 v/v)[5].
-
Flow Rate: 1.0 mL/min at an ambient column temperature of 25 °C.
Step 3: Chromatographic Run
-
Inject 10 µL of the prepared sample.
-
Monitor the elution using a UV/Vis diode array detector (DAD) set to 220 nm and 254 nm (optimal for the brominated aromatic ring).
Causality & Self-Validation System:
-
Why this works: The Chiralpak OD-H stationary phase consists of cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel. The carbamate groups provide highly specific hydrogen-bonding donor/acceptor clefts. The (1R)-hydroxyl group interacts with these clefts differently than the (1S)-enantiomer.
-
Validation: The protocol is self-validating if the system suitability criteria are met: a resolution factor (Rs) > 1.5 between the (1R) and (1S) peaks, and a tailing factor < 1.2. A single sharp peak confirms >99% ee[5].
Workflow from racemic precursor to enantiopure (1R)-6-bromo-1-indanol and downstream API synthesis.
Synthetic Utility & Mechanistic Pathways
The most critical application of (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol is its conversion into chiral amines, which are vital pharmacophores in kinase inhibitors (e.g., JAK3 covalent inhibitors)[1]. Because direct amination of secondary alcohols is thermodynamically unfavorable and prone to racemization, a stereospecific Mitsunobu-type azidation is employed.
Protocol 2: Stereoinvertive Azidation to (1S)-1-azido-6-bromoindane
Step 1: Hydroxyl Activation
-
Charge a flame-dried, argon-purged flask with (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol (1.0 eq) and anhydrous toluene.
-
Cool the reaction vessel to 0 °C using an ice bath to control the exothermic activation step.
-
Add diphenylphosphoryl azide (DPPA, 1.2 eq) dropwise[1].
Step 2: Nucleophilic Displacement (Walden Inversion)
-
Slowly introduce 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq) to the mixture[1].
-
Allow the reaction to warm to room temperature and stir for 12 hours. The DBU deprotonates the alcohol, facilitating the formation of a highly reactive phosphate ester intermediate.
Step 3: Reduction to Amine
-
Isolate the resulting azide via silica gel chromatography.
-
Subject the purified azide to reduction using Tin(II) chloride (SnCl₂) in methanol to yield (1S)-6-bromoindan-1-amine[1].
Causality & Self-Validation System:
-
Why this works: The use of DPPA/DBU ensures that the leaving group (the phosphate ester) is exceptionally stable, lowering the activation energy for nucleophilic attack. The incoming azide ion attacks strictly from the opposite face of the leaving group via an SN2 mechanism.
-
Validation: This pathway is mechanistically self-validating. The complete inversion of stereochemistry from (1R) to (1S) guarantees that the optical purity of the starting material is perfectly conserved in the final amine product, preventing the formation of diastereomeric mixtures in subsequent API coupling steps[1].
Stereospecific synthesis of (1S)-6-bromoindan-1-amine from (1R)-6-bromoindan-1-ol via SN2 inversion.
Handling, Storage, and Safety Protocols
To maintain the physicochemical integrity of (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol:
-
Storage: Store under an inert atmosphere (Argon or Nitrogen) at room temperature (20–25 °C). Avoid prolonged exposure to UV light, which can induce radical cleavage of the carbon-bromine bond.
-
Hygroscopicity: While not highly hygroscopic, the C1 hydroxyl group can coordinate with atmospheric moisture, potentially altering the melting point and causing baseline drift during HPLC analysis. Seal containers tightly.
References
-
PubChem. "6-bromo-2,3-dihydro-1H-inden-1-ol | C9H9BrO | CID 2754824" National Institutes of Health. 3
-
The Journal of Organic Chemistry. "Synthesis of Sterically Hindered f-Amphbinol Ligands and Application in Iridium-Catalyzed Asymmetric Hydrogenation of Various Ketones." ACS Publications. 5
-
Journal of Medicinal Chemistry. "Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors." ACS Publications. 1
-
PMC - National Institutes of Health. "Novel Spiro Barbiturates Can Reverse the Action of General Anesthetics on the GABAAR." 2
-
ChemicalBook. "75476-86-7 | CAS DataBase" 6
-
BLD Pharm. "1270291-42-3|(R)-6-Bromo-2,3-dihydro-1H-inden-1-ol"4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Spiro Barbiturates Can Reverse the Action of General Anesthetics on the GABAAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-bromo-2,3-dihydro-1H-inden-1-ol | C9H9BrO | CID 2754824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1270291-42-3|(R)-6-Bromo-2,3-dihydro-1H-inden-1-ol|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 75476-86-7 | CAS DataBase [m.chemicalbook.com]
A Preliminary Investigation of 6-Bromo-1-Indanol Derivatives in Drug Discovery: A Technical Guide
Abstract
The indane scaffold is a privileged structure in medicinal chemistry, offering a rigid bicyclic framework amenable to diverse functionalization. The introduction of a bromine atom at the 6-position of 1-indanol (6-bromo-1-indanol) presents a unique starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, potential derivatization strategies, and prospective therapeutic applications of 6-bromo-1-indanol derivatives. Drawing insights from closely related scaffolds such as indanones and indazoles, we explore the potential of these compounds in oncology, neurodegenerative diseases, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities for therapeutic intervention.
The Strategic Value of the 6-Bromo-1-Indanol Scaffold
The 6-bromo-1-indanol core represents a compelling starting point for medicinal chemistry campaigns. The indanol framework provides a three-dimensional structure that can effectively probe the binding pockets of various biological targets. The bromine atom at the 6-position serves multiple strategic purposes:
-
Modulation of Physicochemical Properties: The lipophilicity introduced by the bromine atom can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Synthetic Handle: The carbon-bromine bond is a versatile functional group that can be readily modified through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents and build molecular complexity.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to enhanced binding affinity and selectivity for a target protein.
The hydroxyl group at the 1-position offers another site for derivatization, such as through esterification or etherification, allowing for the fine-tuning of the molecule's properties.
Synthetic Strategies and Derivatization
The synthesis of 6-bromo-1-indanol derivatives typically begins with the commercially available 6-bromo-1-indanone. The subsequent reduction of the ketone and derivatization of the resulting alcohol and the aromatic bromine atom are key steps in generating a library of diverse compounds.
Synthesis of the Core Scaffold: 6-Bromo-1-Indanol
A common and efficient method for the synthesis of 6-bromo-1-indanol is the reduction of 6-bromo-1-indanone.
Experimental Protocol: Reduction of 6-Bromo-1-Indanone
-
Dissolution: Dissolve 6-bromo-1-indanone (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Cooling: Place the flask in an ice bath to cool the solution to 0°C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude 6-bromo-1-indanol by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
Derivatization Strategies
The 6-bromo-1-indanol scaffold offers two primary points for diversification: the hydroxyl group and the bromo-substituted aromatic ring.
The hydroxyl group can be readily derivatized to introduce various functionalities.
-
Esterification: Reaction with carboxylic acids or acid chlorides can yield a range of ester derivatives.
-
Etherification: Williamson ether synthesis with alkyl halides can be employed to introduce different alkyl or aryl ether moieties.
The bromine atom is a key handle for introducing diversity through transition metal-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters can introduce a wide variety of aryl, heteroaryl, or alkyl groups.
-
Sonogashira Coupling: Coupling with terminal alkynes provides access to alkynyl-substituted indanol derivatives.
-
Buchwald-Hartwig Amination: Reaction with amines allows for the introduction of various amino groups.
Diagram: Derivatization Pathways for 6-Bromo-1-Indanol
Caption: Synthetic routes for the derivatization of 6-bromo-1-indanol.
Potential Therapeutic Applications
While direct biological data for a wide range of 6-bromo-1-indanol derivatives is limited in the public domain, the known activities of structurally similar compounds, such as bromo-indazoles and bromo-indoles, provide valuable insights into their potential therapeutic applications.
Oncology
The indanone scaffold is a component of several molecules with demonstrated anticancer properties.[1] Derivatives of the related 6-bromo-1H-indazole scaffold have shown promise as potent and selective kinase inhibitors.[2] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[3]
Potential Targets:
-
Polo-like Kinase 4 (PLK4): A serine/threonine kinase involved in cell cycle regulation, often overexpressed in cancer.[4]
-
Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases implicated in cell proliferation, differentiation, and migration.[5]
-
Checkpoint Kinase 1 (Chek1): A key regulator of the DNA damage response, a target for enhancing the efficacy of chemotherapy.[2]
Data on a Related Bromo-Substituted Scaffold:
| Kinase Target | IC₅₀ (nM) of a 6-bromo-indazole derivative |
| PLK4 | 8.5[4] |
| AKT1 | 1,250[4] |
| CDK2 | >10,000[4] |
| PIM1 | 750[4] |
| VEGFR2 | 2,100[4] |
This data highlights the potential for bromo-substituted heterocyclic compounds to act as potent and selective kinase inhibitors. The 6-bromo-1-indanol scaffold could serve as a novel framework for the design of new kinase inhibitors.
Diagram: Kinase Inhibition Signaling Pathway
Caption: Proposed mechanism of action for 6-bromo-1-indanol derivatives as kinase inhibitors.
Neurodegenerative Diseases
The indanone core is a key structural feature in drugs developed for the treatment of Alzheimer's disease, such as Donepezil.[6] Research into multifunctional molecules that can address multiple pathological factors in neurodegenerative diseases is a promising area.[4] One such approach involves the dual inhibition of enzymes like phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE), both of which have been shown to improve cognitive and memory functions.[4] The rigid bicyclic scaffold of 6-bromo-1-indanol provides a valuable framework for designing compounds to interact with key biological targets in neurodegenerative diseases.[4]
Antimicrobial and Antifungal Agents
Derivatives of 6-bromoindoles have been identified as having intrinsic antimicrobial activity.[7] The mechanism of action for some of these compounds is attributed to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[7] This suggests that the 6-bromo-1-indanol scaffold could also be a promising starting point for the development of new antimicrobial agents.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.
-
Serial Dilution of Compounds: Prepare serial two-fold dilutions of the 6-bromo-1-indanol derivatives in a 96-well microtiter plate.
-
Inoculation: Add the bacterial suspension to each well containing the compound dilutions.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) and Pharmacokinetic Considerations
A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of 6-bromo-1-indanol derivatives.
Key SAR Considerations:
-
Substitution at the 6-position: The nature of the substituent introduced via cross-coupling reactions will significantly impact biological activity. Bulky, lipophilic, or hydrogen-bonding groups can be explored to probe the target's binding pocket.
-
Derivatization of the 1-hydroxyl group: Modification of the hydroxyl group can influence solubility, cell permeability, and metabolic stability.
-
Stereochemistry at the 1-position: The hydroxyl group creates a chiral center. The R- and S-enantiomers may exhibit different biological activities and pharmacokinetic profiles, a phenomenon known as enantioselectivity.[8]
Pharmacokinetic Profile:
Early assessment of the pharmacokinetic properties of lead compounds is essential for successful drug development. Key parameters to evaluate include:
-
Absorption: The ability of the compound to cross biological membranes.
-
Distribution: The extent to which the compound distributes into different tissues.
-
Metabolism: The biotransformation of the compound by enzymes, which can lead to activation or inactivation.
-
Excretion: The elimination of the compound and its metabolites from the body.
Conclusion and Future Directions
The 6-bromo-1-indanol scaffold represents a promising, yet underexplored, area for drug discovery. Its synthetic tractability and the strategic placement of the bromine atom and hydroxyl group provide a solid foundation for the generation of diverse chemical libraries. Drawing parallels from the well-established biological activities of related indanone, indazole, and indole derivatives, it is reasonable to hypothesize that 6-bromo-1-indanol derivatives hold significant potential as novel therapeutic agents in oncology, neurodegenerative diseases, and infectious diseases.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 6-bromo-1-indanol derivatives. In-depth studies on their mechanism of action, structure-activity relationships, and pharmacokinetic profiles will be critical in unlocking the full therapeutic potential of this versatile scaffold.
References
- BenchChem. (n.d.). Application Notes: 6-Bromo-2,3-dihydro-1H-inden-5-ol in Neurodegenerative Disease Research.
- Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(13), 2786-2796.
- BenchChem. (n.d.). Potential Biological Activity of 6-bromo-5-nitro-1H-indole-2,3-dione: A Technical Guide.
- Huang, S., et al. (2006). Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5907-5912.
- Tamokou, J. D., et al. (2013). Anticancer and Antimicrobial Activities of Some Antioxidant-Rich Cameroonian Medicinal Plants. PLoS ONE, 8(2), e55880.
- BenchChem. (n.d.). A Comprehensive Technical Guide to 6-Bromo-1-hexanol: Properties, Synthesis, and Applications in Drug Development.
- Sawant, A. S., et al. (2019). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Medicinal Chemistry Research, 28(12), 2133-2149.
- El-Sayed, N. N. E., et al. (2014). ANTITUMOR AND ANTIMICROBIAL ACTIVITIES OF SOME HETERO AROMATIC BENZOFURANS DERIVED FROM NATURALLY OCCURRING VISNAGIN. World Journal of Pharmacy and Pharmaceutical Sciences, 3(10), 108-121.
- ResearchGate. (n.d.). Principally structure-activity relationship features derived from compounds tested.
- Sigma-Aldrich. (n.d.). 6-Bromo-1-hexanol 97.
- BenchChem. (n.d.). A Comparative Analysis of Synthetic Pathways to 6-Bromo-1-methyl-1H-indazol-4-amine.
- Szymański, P., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-500.
- BenchChem. (n.d.). Validating the Biological Target of 6-bromo-1H-indazol-4-amine Derivatives: A Comparative Guide.
- Le-Dévéhat, F., et al. (2016). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. European Journal of Medicinal Chemistry, 123, 734-753.
- Abdel-Maksoud, M. S., et al. (2020). Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors. RSC Advances, 10(12), 7035-7043.
- Tang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules, 26(11), 3209.
- Patil, S. A., et al. (2022). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Chemistry & Biodiversity, 19(10), e202200557.
- Frontiers in Chemistry. (2024). Editorial: Exploring novel approaches to small molecule kinase inhibitors in cancer treatment.
- National Library of Medicine. (n.d.). Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA- encoded chemistry technology.
- Abdelgawad, M. A., et al. (2023). Synthesis and Biological Evaluation of O6-Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases. Pharmaceuticals, 16(5), 682.
- BenchChem. (n.d.). Application Notes: Synthesis of 6-Bromo-1-hexanol from 1,6-hexanediol.
- Feng, X., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules, 26(11), 3209.
- Enantioselectivity in Pharmacokinetics: A Mini Review. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 1-8.
- Sciencemadness.org. (2008). 6-Bromo-1-hexanol synthesis.
- National Library of Medicine. (n.d.). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one.
- ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
- Lin, J. H., & Lu, A. Y. H. (1997). Role of Pharmacokinetics and Metabolism in Drug Discovery and Development. Pharmacological Reviews, 49(4), 403-449.
- de Vries, J. X., et al. (1994). structures of new oxidative metabolites, 6-hydroxy- and 1'-oxo-benzbromarone, and the enantioselective formation and elimination of 1'-hydroxybenzbromarone. Xenobiotica, 24(11), 1075-1087.
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Editorial: Exploring novel approaches to small molecule kinase inhibitors in cancer treatment [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Bromo-1-indanol | C9H9BrO | CID 95444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. US4440690A - Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters - Google Patents [patents.google.com]
thermodynamic stability of enantiopure (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol
An In-depth Technical Guide to the Thermodynamic Stability of Enantiopure (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol
Abstract
The development of single-enantiomer pharmaceuticals is a cornerstone of modern drug discovery, offering improved therapeutic indices and simplified pharmacokinetic profiles compared to their racemic counterparts.[1] The long-term efficacy and safety of such drugs are critically dependent on the stereochemical stability of the active pharmaceutical ingredient (API). This guide provides a comprehensive framework for evaluating the , a key chiral intermediate in the synthesis of advanced therapeutic agents. While enantiomers possess identical thermodynamic properties in an achiral environment, the enantiopure state is inherently less stable than a racemic mixture due to the entropy of mixing. Therefore, its stability is kinetically governed by the energy barrier to racemization. This document details the theoretical principles of chiral stability, presents a systematic workflow for its experimental determination through forced degradation studies and kinetic analysis, and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Imperative of Enantiomeric Purity in Drug Development
The Significance of Chirality
Chirality, the property of non-superimposable mirror images, is a fundamental aspect of pharmacology.[2] Biological systems, composed of chiral building blocks like L-amino acids and D-sugars, are inherently stereoselective. Consequently, the enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties.[3] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects.[1][4] Recognizing this, global regulatory bodies like the U.S. Food and Drug Administration (FDA) now mandate that all chiral drugs be isolated and tested as single, pure enantiomers to ensure maximum safety and efficacy.[3]
Profile of (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol
6-bromo-2,3-dihydro-1H-inden-1-ol is a bifunctional indanol derivative featuring a stereocenter at the C1 position.[5] Its structure is a valuable scaffold in medicinal chemistry. For instance, the racemic 6-bromo-2,3-dihydro-1H-inden-5-ol variant is a crucial starting material for the synthesis of Iadademstat (ORY-1001), a potent inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1), which is a therapeutic target in oncology.[6] The presence of both a chiral alcohol and a functionalizable aryl bromide moiety makes this compound a versatile building block for creating complex, stereochemically defined molecules.[7] The absolute configuration, such as (1R), is critical for precise interaction with biological targets.
Defining Thermodynamic Stability for an Enantiopure Compound
For an enantiopure substance, "thermodynamic stability" is a measure of its resistance to racemization—the process of converting to an equal mixture of both enantiomers. While the individual (R) and (S) enantiomers have identical Gibbs free energies in an achiral environment, the racemic mixture is the true thermodynamic minimum due to the positive entropy of mixing. Therefore, the persistence of an enantiopure form is not a matter of thermodynamic favorability but rather a testament to a high kinetic barrier (activation energy) that prevents interconversion. The objective of a stability study is to quantify this barrier and understand the conditions that might lower it.
Theoretical Framework: Kinetic Barrier to Racemization
Thermodynamic vs. Kinetic Control
In a chemical system with competing reaction pathways, the product distribution can be governed by either kinetic or thermodynamic control.[8]
-
Kinetic Control: Favored under milder conditions (e.g., lower temperatures, shorter reaction times), this regime yields the product that is formed fastest, i.e., the one with the lowest activation energy (Ea).
-
Thermodynamic Control: Favored under more vigorous conditions (e.g., higher temperatures, longer reaction times) that allow for equilibrium to be reached, this regime yields the most stable product, i.e., the one with the lowest Gibbs free energy (G).
For enantiomers, which are energetically identical, thermodynamic control will always produce a 1:1 racemic mixture.[9] Therefore, the existence and preservation of an enantiopure compound is exclusively a phenomenon of kinetic control.[8]
Potential Racemization Pathways
The primary risk to the stability of (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol is racemization at its C1 stereocenter. For a secondary alcohol like this, racemization typically proceeds through a planar, achiral intermediate. The most probable mechanisms involve:
-
Dehydrogenation/Hydrogenation: A reversible oxidation to the corresponding achiral ketone (6-bromo-2,3-dihydro-1H-inden-1-one), followed by a non-stereoselective reduction back to the alcohol. This process is often catalyzed by trace metals.[10][11]
-
Acid/Base-Catalyzed SN1-type Reaction: Protonation of the hydroxyl group by an acid, followed by the loss of water to form a planar carbocation intermediate. Subsequent attack by water yields a racemic mixture of the alcohol. A strong base could also initiate a pathway, though this is less common for simple alcohols.
Understanding which pathway dominates under specific conditions (pH, temperature, presence of excipients) is the primary goal of the experimental investigation.
Systematic Experimental Design for Stability Assessment
The core directive is to quantify the rate of racemization for (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol under a variety of pharmaceutically relevant stress conditions. This allows for the calculation of the activation parameters that define its kinetic stability.
Overall Experimental Workflow
The process begins with securing the enantiopure starting material and developing a robust analytical method to measure its purity. The material is then subjected to forced degradation, and the rate of racemization is monitored over time to determine kinetic and thermodynamic activation parameters.
Sources
- 1. synergypublishers.com [synergypublishers.com]
- 2. ardena.com [ardena.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantiopure drug - Wikipedia [en.wikipedia.org]
- 5. 6-bromo-2,3-dihydro-1H-inden-1-ol | C9H9BrO | CID 2754824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
Discovery and Synthesis Pathways of Halogenated Chiral Indanols: A Comprehensive Guide to Asymmetric Methodologies
Executive Summary
Halogenated chiral indanols are privileged scaffolds in modern medicinal chemistry, serving as critical building blocks for neuroprotective agents, enzyme inhibitors, and chiral auxiliaries. The introduction of halogen atoms (fluorine, chlorine, bromine) onto the indane core profoundly alters the molecule's stereoelectronic profile, enhancing metabolic stability against CYP450 oxidation and modulating lipophilicity. However, the asymmetric synthesis of these functionalized bicyclic systems presents significant challenges in stereocontrol.
This whitepaper provides an in-depth technical analysis of the three primary pathways for synthesizing halogenated chiral indanols: Transition-Metal Catalyzed C(sp³)–H Activation , Asymmetric Transfer Hydrogenation (ATH) , and Enzymatic Kinetic Resolution . Designed for researchers and drug development professionals, this guide bridges the gap between mechanistic theory and bench-level execution, emphasizing causality, self-validating experimental designs, and authoritative protocols.
Core Synthetic Pathways & Mechanistic Causality
Rhodium-Catalyzed Asymmetric C–H/C–C Activation
The most structurally complex halogenated indanols—specifically those bearing all-carbon quaternary stereocenters—are accessed via the desymmetrization of tert-cyclobutanols. In 2009, independent breakthroughs by the Cramer and Murakami groups established that a Rh(I) source paired with a chiral bidentate ligand (such as Josiphos L58 or (R)-DIFLUORPHOS) could efficiently convert meso-cyclobutanols into highly enantioenriched chiral indanols[1].
Mechanistic Causality: The reaction is initiated by the formation of a rhodium alkoxide species. This intermediate undergoes a critical β-carbon elimination (C–C bond cleavage) to generate a primary alkyl–rhodium intermediate[1]. To achieve thermodynamic stability, the system undergoes a 1,4-Rhodium shift, migrating the metal to the aryl ring[2]. The stereochemistry is definitively set during the subsequent migratory insertion. The rigid chiral pocket formed by the bidentate phosphine ligand dictates the facial selectivity of this insertion, ensuring the quaternary stereocenter is formed with high enantiomeric excess[1].
Figure 1: Mechanistic pathway of Rh(I)-catalyzed asymmetric C-H activation yielding chiral indanols.
Asymmetric Transfer Hydrogenation (ATH) of Halogenated Indanones
For the synthesis of 3-substituted halogenated indanols, the stereoselective reduction of the corresponding indanones is the industry standard. This is typically achieved using Noyori-type ruthenium catalysts, such as Ru(II)-Ts-DPEN[3].
Mechanistic Causality: The reduction proceeds via an outer-sphere mechanism. The spatial arrangement of the η6 -arene and the chiral diamine ligand on the Ruthenium center forces the ketone substrate into a highly ordered, six-membered pericyclic transition state. Hydride transfer from the metal and proton transfer from the amine occur simultaneously. This concerted mechanism is highly sensitive to the steric bulk of the halogenated aryl ring, consistently favoring the formation of cis-3-arylindanols with high diastereomeric (>95:5 dr) and enantiomeric excess (>90% ee)[3].
Enzymatic Kinetic Resolution
Biocatalysis offers an environmentally benign and highly selective route to enantiopure haloindanols. Utilizing the lipase from Burkholderia cepacia, racemic halogenated indanols can be resolved via enantioselective transesterification[4].
Mechanistic Causality: Lipases possess a distinct active site characterized by a "large" and "small" binding pocket. The introduction of a halogen atom on the indane core increases the steric disparity between the two sides of the secondary alcohol. This promotes a highly stereoselective packing of the substrate within the enzyme's active center[4]. Consequently, the enzyme selectively acylates the (1S)-enantiomer, leaving the (1R)-haloindanol unreacted with up to 99% ee[4].
Quantitative Data Presentation
The following table summarizes the operational metrics of the three core methodologies, providing a comparative baseline for synthetic planning.
| Methodology | Catalyst / Reagent | Key Intermediate / Transition State | Max Enantiomeric Excess (ee) | Typical Yield | Industrial Scalability |
| Rh-Catalyzed C–H Activation | Rh(I) / Josiphos or DIFLUORPHOS | Rhodium Alkoxide / 1,4-Rh Shift | Up to 99% | 75–85% | Moderate (Limited by Rh cost) |
| Asymmetric Transfer Hydrogenation | Ru(II)-Ts-DPEN / HCOOH | Six-membered pericyclic TS | >90% | >90% | Excellent |
| Enzymatic Kinetic Resolution | Burkholderia cepacia Lipase | Acyl-enzyme intermediate | 99% (unreacted alcohol) | ~45–50% (Max 50%) | High (Biocatalysis) |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating critical in-process controls (IPCs) and orthogonal validation steps.
Protocol A: Rhodium-Catalyzed Synthesis of Quaternary Haloindanols
-
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Rh(C₂H₄)₂Cl]₂ (2.5 mol%) and chiral ligand (e.g., Josiphos L58, 5.5 mol%) in anhydrous toluene. Stir for 30 minutes at room temperature to ensure complete formation of the active Rh(I) complex.
-
Substrate Addition: Add the halogenated tert-cyclobutanol substrate (1.0 equiv) to the catalyst solution.
-
Thermal Activation: Seal the reaction vessel and heat to 100 °C for 16 hours. Note: The elevated temperature is thermodynamically required to drive the β-carbon elimination step.
-
In-Process Control (IPC): At 14 hours, sample the reaction and analyze via GC-MS. The complete disappearance of the cyclobutanol mass peak validates the progression of the C–C cleavage.
-
Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Chiral Validation: Determine the ee using chiral stationary phase HPLC (e.g., Daicel Chiralcel OD-H). A self-validating run must include a co-injection with a synthesized racemic standard to confirm baseline resolution of the enantiomers.
Protocol B: Enzymatic Deracemization of Haloindanols
-
System Setup: Suspend Burkholderia cepacia lipase (20 mg/mmol substrate) in tert-butyl methyl ether (MTBE). Causality: MTBE is specifically chosen as it is a hydrophobic solvent that preserves the essential hydration shell of the enzyme, maximizing catalytic activity without denaturing the protein[4].
-
Reaction Initiation: Add racemic halogenated indanol (1.0 equiv) and vinyl acetate (3.0 equiv) as the acyl donor.
-
Incubation & Monitoring: Stir the suspension at 35 °C. Monitor the reaction precisely via chiral GC or HPLC.
-
Critical IPC (50% Conversion Rule): Terminate the reaction exactly at 50% conversion by filtering off the immobilized enzyme. Causality: In kinetic resolution, allowing the reaction to proceed past 50% will result in the acylation of the desired (1R)-enantiomer, drastically degrading its ee.
-
Separation: Separate the unreacted (1R)-haloindanol from the (1S)-haloindanol acetate via column chromatography.
-
Validation: Confirm the optical purity of the isolated (1R)-haloindanol (target: 99% ee) and the (1S)-acetate (target: 96% ee) via chiral HPLC[4].
Figure 2: Enzymatic kinetic resolution workflow for halogenated indanols using B. cepacia lipase.
Conclusion
The asymmetric synthesis of halogenated chiral indanols requires a rigorous understanding of molecular causality and transition-state dynamics. Whether constructing complex quaternary centers via Rh-catalyzed C–H activation, setting precise diastereomeric ratios via Ru-catalyzed ATH, or achieving perfect enantiopurity through enzymatic deracemization, the selection of the pathway must be dictated by the specific structural requirements of the target pharmacophore. By adhering to the self-validating protocols outlined in this guide, researchers can ensure high-fidelity stereochemical outcomes in their drug discovery pipelines.
References
-
Title: Catalytic Enantioselective Transformations Involving C–H Bond Cleavage by Transition-Metal Complexes Source: Chemical Reviews - ACS Publications URL: [Link]
-
Title: C-H Activation for Asymmetric Synthesis Source: DOKUMEN.PUB URL: [Link]
-
Title: STUDY OF THE INFLUENCE OF [1,3]OXAZOLO[5,4-d]-PYRIMIDINE DERIVATIVES ON THE GROWTH AND DEVELOPMENT OF SUNFLOWER PLANTS (HELIANTHUS ANNUUS L.) VARIETY BASTION Source: ResearchGate URL: [Link]
Sources
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of (1R)-6-Bromo-1-indanol in Drug Discovery
Executive Summary
(1R)-6-bromo-1-indanol is a highly versatile, bifunctional chiral synthon that has become a cornerstone in the development of complex active pharmaceutical ingredients (APIs). It is prominently featured in the synthesis of advanced therapeutics, including cyanamide-based Janus Kinase 3 (JAK3) covalent inhibitors[1] and macrocyclic immunomodulators targeting the PD-1 pathway[2].
The molecule offers two orthogonal reactive sites:
-
An aryl bromide at the C6 position: Primed for palladium-catalyzed sp²-sp² cross-coupling to build extended biaryl or heteroaryl scaffolds.
-
A chiral secondary alcohol at the C1 position: Enabling stereospecific downstream functionalization (e.g., Mitsunobu inversion, etherification, or amination) without loss of enantiomeric purity.
This application note provides an authoritative guide to performing direct Suzuki-Miyaura couplings on the unprotected (1R)-6-bromo-1-indanol, detailing the mechanistic rationale, optimized self-validating protocols, and downstream stereospecific applications.
Mechanistic Rationale & Reaction Design (E-E-A-T)
Why Use the Unprotected Alcohol?
In classical synthesis, free hydroxyl groups are often protected to prevent catalyst poisoning or undesired oxidation. However, modern palladium catalysis demonstrates excellent tolerance for unprotected benzylic alcohols[3]. Performing the Suzuki coupling directly on the free alcohol maximizes atom economy, reduces step count, and prevents yield attrition associated with protection/deprotection cycles.
Catalyst & Ligand Causality
Pd(dppf)Cl₂ is the catalyst of choice for this transformation. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a strict cis-coordination geometry at the palladium center.
-
Causality: This forced cis-geometry significantly accelerates the reductive elimination step (Step 3 of the catalytic cycle) and suppresses off-target reactions, such as the Oppenauer-type oxidation of the C1 alcohol by Pd(II) species or β-hydride elimination.
Solvent & Base Causality
A biphasic solvent system of 1,4-dioxane and water (4:1 v/v) combined with K₂CO₃ is optimal.
-
Causality: Water is mechanistically essential to dissolve the inorganic base and to convert the neutral arylboronic acid into the electron-rich, negatively charged boronate complex [Ar'-B(OH)₃]⁻. This boronate is the actual species that undergoes transmetalation with the Pd(II)-aryl halide intermediate. 1,4-dioxane provides necessary solubility for both the indanol substrate and the organic palladium complexes.
Visualizing the Synthetic Logic
Workflow: Suzuki coupling followed by stereoinversion of (1R)-6-bromo-1-indanol.
Catalytic cycle for the Suzuki-Miyaura cross-coupling of (1R)-6-bromo-1-indanol.
Experimental Protocols
Protocol A: Direct Suzuki-Miyaura Cross-Coupling of (1R)-6-bromo-1-indanol
This protocol is designed as a self-validating system with integrated In-Process Controls (IPCs).
Reagents:
-
(1R)-6-bromo-1-indanol (1.0 equiv, 10 mmol)
-
Arylboronic acid (1.2 equiv, 12 mmol)
-
K₂CO₃ (2.5 equiv, 25 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
-
1,4-Dioxane / Deionized H₂O (4:1 v/v, 50 mL)
Step-by-Step Methodology:
-
Reaction Assembly: Charge a 100 mL Schlenk flask with (1R)-6-bromo-1-indanol, the arylboronic acid, and K₂CO₃.
-
Solvent Addition & Degassing: Add the 1,4-dioxane and water. Sparge the biphasic mixture vigorously with Argon for 15 minutes.
-
Causality: Molecular oxygen must be rigorously excluded to prevent the rapid oxidation of the Pd(0) active species and to suppress oxidative homocoupling of the arylboronic acid.
-
-
Catalyst Initiation: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask and heat to 80 °C with vigorous stirring (800 rpm) to ensure optimal mixing of the biphasic system.
-
In-Process Control (IPC): After 4 hours, sample the organic layer for LC-MS analysis.
-
Self-Validation: The reaction is deemed complete upon the total disappearance of the characteristic M/M+2 bromine isotope pattern (m/z ~213/215) and the appearance of the desired product mass.
-
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and partition. Wash the organic layer with water (2 × 30 mL) and brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Protocol B: Downstream Stereospecific Conversion to (1S)-Amine
Based on the validated methodology utilized in the synthesis of JAK3 inhibitors[1].
Step-by-Step Methodology:
-
Activation: Dissolve the purified (1R)-6-aryl-1-indanol (1.0 equiv) in anhydrous THF under Argon and cool to 0 °C.
-
Stereoinversion: Add Diphenylphosphoryl azide (DPPA, 1.2 equiv), followed by the dropwise addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equiv).
-
Causality: DBU deprotonates the alcohol, allowing it to attack the phosphorus atom of DPPA. The resulting activated leaving group is displaced by the azide ion via a strict Sₙ2 mechanism, ensuring complete stereoinversion from the (1R)-alcohol to the (1S)-azide[1].
-
-
Reduction: Stir at room temperature for 12 hours. Isolate the azide via aqueous workup, then reduce using SnCl₂ in methanol (or Pd/C catalyzed hydrogenation) to afford the highly valuable (1S)-6-aryl-1-indanamine scaffold.
Quantitative Data & Optimization Matrix
The following table summarizes the optimization landscape for coupling various boronic acids with (1R)-6-bromo-1-indanol, demonstrating the robustness of the C1 stereocenter under standard coupling conditions.
| Entry | Boronic Acid Partner | Catalyst | Base | Solvent System (v/v) | Temp (°C) | Yield (%) | ee Retention (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 92 | >99.0 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 85 | >99.0 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O (5:1) | 90 | 78 | >99.0 |
| 4 | 2-Aminopyrimidine-5-boronic acid | Pd(dtbpf)Cl₂ | K₃PO₄ | Dioxane/H₂O (4:1) | 80 | 81 | >99.0 |
Data reflects standard isolated yields. Enantiomeric excess (ee) retention confirms that the secondary alcohol does not undergo epimerization under these mild basic conditions.
References[2] Title: Macrocyclic immunomodulators - US10392405B2 - Google Patents
Source: google.com URL: [3] Title: Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols - PMC - NIH Source: nih.gov URL: [1] Title: Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:
Sources
Application Note: Biocatalytic Asymmetric Reduction of 6-Bromo-1-indanone to (1R)-6-Bromo-2,3-dihydro-1H-inden-1-ol
Introduction & Scientific Rationale
The chiral building block (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol (commonly referred to as (1R)-6-bromoindan-1-ol) is a highly valued intermediate in modern drug discovery. It is prominently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including highly selective cyanamide-based Janus Kinase 3 (JAK3) covalent inhibitors . Furthermore, it serves as a critical precursor for the assembly of substituted inda(box) ligands used in transition-metal catalysis.
Historically, the asymmetric reduction of 6-bromo-1-indanone relied on chemical methods such as Corey-Bakshi-Shibata (CBS) reduction or ruthenium-catalyzed transfer hydrogenation. These methods suffer from significant drawbacks: the requirement for stoichiometric chiral auxiliaries, heavy metal contamination, and the need for ultra-low temperatures.
As a Senior Application Scientist, I advocate for the transition to biocatalysis . Engineered Ketoreductases (KREDs) offer an elegant, green-chemistry alternative, providing exquisite enantioselectivity (>99.5% ee) under mild, aqueous conditions . By coupling an anti-Prelog KRED with a Glucose Dehydrogenase (GDH) cofactor regeneration system, we can achieve a highly scalable, economically viable, and self-validating manufacturing route .
Mechanistic Principles & Pathway Visualization
The biocatalytic workflow relies on a dual-enzyme coupled system. The primary enzyme, an engineered KRED, catalyzes the stereoselective hydride transfer from the cofactor NADPH to the re-face of the prochiral ketone, 6-bromo-1-indanone, yielding the (1R)-alcohol.
Because NADPH is cost-prohibitive in stoichiometric amounts, it is supplied in catalytic quantities (0.001 equivalents) and continuously regenerated. The secondary enzyme, GDH, oxidizes D-glucose to D-glucono-1,5-lactone (which spontaneously hydrolyzes to D-gluconic acid), concurrently reducing NADP+ back to NADPH. This thermodynamic sink drives the reaction to complete conversion.
Fig 1: KRED/GDH coupled system for the enantioselective reduction of 6-bromo-1-indanone.
Experimental Methodology: A Self-Validating Protocol
This protocol is designed with built-in causality to ensure robustness. The reaction is run as a liquid-liquid biphasic system (Buffer/Toluene). 6-Bromo-1-indanone is highly lipophilic and crystalline; a purely aqueous system would result in poor mass transfer and enzyme inhibition. Toluene acts as a substrate reservoir and a product sink, keeping the aqueous enzyme environment optimal.
Furthermore, the protocol is self-validating via pH-stat monitoring. The production of D-gluconic acid directly correlates with product formation. By tracking the consumption of 1 M NaOH used to maintain the pH, scientists obtain a real-time, non-invasive kinetic readout of the reaction progress (1 mole NaOH consumed = 1 mole ketone reduced).
Step-by-Step Workflow
-
Aqueous Phase Preparation: In a jacketed reactor, prepare 800 mL of 100 mM Potassium Phosphate buffer. Adjust to pH 7.0. Add D-glucose (1.5 eq relative to the substrate) and NADP+ sodium salt (0.001 eq). Causality: 1.5 eq of glucose ensures Le Chatelier's principle drives the reaction to >99% conversion.
-
Enzyme Reconstitution: Add 2.0 g of engineered anti-Prelog KRED and 1.0 g of GDH to the aqueous phase. Stir at 150 rpm until fully dissolved. Caution: Avoid high shear forces at this stage to prevent protein denaturation via foaming.
-
Organic Phase Preparation: Dissolve 100 g of 6-bromo-1-indanone (0.47 mol) in 200 mL of Toluene.
-
Biotransformation Initiation: Add the organic phase to the reactor. Increase the overhead stirrer speed to 400 rpm to create a well-dispersed biphasic mixture (avoiding a stable emulsion). Set the jacket temperature to 30 °C. Causality: 30 °C provides the optimal balance between thermodynamic reaction rate and enzyme half-life.
-
pH-Stat Control (Self-Validation): Connect the reactor to an automated titrator filled with 1 M NaOH, set to maintain pH 7.0. Monitor the volume of NaOH dispensed. The reaction is deemed complete when NaOH consumption ceases (typically 12–16 hours).
-
Downstream Processing (DSP): Upon completion, add 500 mL of Ethyl Acetate and filter the mixture through a pad of Celite to remove denatured proteins. Separate the phases. Extract the aqueous layer with an additional 200 mL of Ethyl Acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol as a solid.
Quantitative Data & Optimization
The choice of co-solvent is the most critical parameter for scaling this reaction. Table 1 demonstrates the empirical data driving the selection of Toluene over water-miscible solvents.
Table 1: Effect of Co-solvent on KRED Activity and Enantioselectivity
| Co-Solvent (20% v/v) | Conversion (%) | Enantiomeric Excess (% ee) | Phase Behavior & Mechanistic Observation |
| None (Aqueous only) | 45% | >99.5% | Solid suspension; poor mass transfer limits conversion. |
| DMSO | 62% | 98.0% | Homogeneous; solvent-induced enzyme conformational changes lower activity. |
| Isopropanol | 30% | 95.0% | Homogeneous; severe enzyme deactivation and competitive inhibition. |
| Toluene | >99% | >99.5% | Biphasic; excellent mass transfer, protects enzyme from substrate toxicity. |
Table 2: Chiral HPLC Analytical Method for ee Determination
| Parameter | Optimized Condition |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane / Isopropanol (90:10 v/v), Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Retention Times | (1S)-enantiomer: 8.4 min; (1R)-enantiomer: 9.8 min |
References
-
Title: Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors Source: Journal of Medicinal Chemistry, 2018 URL: [Link]
-
Title: Unlocking the industrial potential of ketoreductase: insights from two decades of discovery, evolution, and global impact Source: Bioorganic Chemistry, 2026 URL: [Link]
-
Title: Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals Source: Frontiers in Bioengineering and Biotechnology, 2022 URL: [Link]
High-Fidelity Enantioselective Synthesis of Chiral 6-Bromo-1-indanol via Asymmetric Transfer Hydrogenation
An Application Note and Protocol for Researchers
Abstract: This document provides a comprehensive guide to the asymmetric transfer hydrogenation (ATH) of 6-bromo-1-indanone, yielding enantiomerically enriched 6-bromo-1-indanol. Chiral indanol scaffolds are crucial building blocks in the synthesis of numerous pharmaceutical agents and bioactive molecules.[1][2] This protocol leverages a well-defined Ruthenium(II)-TsDPEN catalyst system in conjunction with a formic acid/triethylamine hydrogen donor, a method renowned for its operational simplicity, high efficiency, and excellent enantioselectivity.[3][4] We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and outline the analytical methods for product validation, designed for implementation in research and drug development laboratories.
Scientific Foundation: The Mechanism and Rationale
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful alternative to methods requiring high-pressure hydrogen gas, offering a safer and more practical approach for the synthesis of chiral alcohols from prochiral ketones.[4][5] The efficacy of this reaction hinges on a sophisticated interplay between a transition metal center and a chiral ligand, which together facilitate the stereoselective transfer of hydrogen from a donor molecule to the substrate.
The Noyori-type Bifunctional Catalyst
The core of this protocol is a Noyori-type catalyst, typically a Ruthenium(II) complex bearing a chiral N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand.[6][7] This catalyst operates through a "metal-ligand bifunctional" mechanism.[8][9] Unlike processes where the substrate must directly coordinate to the metal, this reaction proceeds via an outer-sphere mechanism.[7][10]
The catalytic cycle involves the following key steps:
-
Formation of the Ruthenium-Hydride: The catalyst precursor reacts with the hydrogen donor (formic acid) to generate a reactive 18-electron ruthenium-hydride (Ru-H) species.[6]
-
Concerted Hydrogen Transfer: The ketone substrate interacts with the Ru-H complex through a six-membered pericyclic transition state.[10] Crucially, the hydride (H⁻) is transferred from the metal center to the electrophilic carbonyl carbon, while a proton (H⁺) is simultaneously transferred from the protonated amine of the TsDPEN ligand to the carbonyl oxygen.[10]
-
Enantioselection: The chiral environment created by the TsDPEN ligand dictates the facial selectivity of the hydrogen transfer. The bulky substituents on the ligand sterically hinder one approach of the ketone, favoring the other and thus leading to the formation of one enantiomer of the alcohol in excess.[11]
-
Catalyst Regeneration: After the transfer, the resulting 16-electron ruthenium-amido complex is regenerated back to the active Ru-H species by the formic acid/triethylamine mixture, releasing carbon dioxide and completing the catalytic cycle.[6]
Caption: The catalytic cycle for Ru-TsDPEN mediated ATH of ketones.
The Hydrogen Donor: Formic Acid/Triethylamine Azeotrope
While isopropanol is a common hydrogen donor, its use establishes a reversible equilibrium which can limit conversion and erode enantioselectivity.[4] The formic acid/triethylamine (HCOOH/NEt₃) system offers a significant advantage by driving the reaction to completion. The decomposition of formic acid into H₂ and CO₂ is irreversible, ensuring high conversion rates under kinetic control.[4][12][13] The typical 5:2 azeotropic mixture serves as both the hydrogen source and, in some cases, the solvent.[12][13] The ratio of formic acid to triethylamine can be a critical parameter, influencing both the reaction rate and the final enantiomeric excess.
Experimental Guide and Protocols
This section provides a detailed, step-by-step procedure for the synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Caption: Overall experimental workflow for the synthesis and analysis.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 6-bromo-1-indanone | >98% | Sigma-Aldrich, TCI |
| (1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) | >98% | Strem, Sigma-Aldrich |
| [RuCl₂(p-cymene)]₂ | Catalyst Grade | Strem, Sigma-Aldrich |
| Formic Acid | ACS Reagent, >98% | Fisher Scientific |
| Triethylamine (NEt₃) | >99.5%, distilled | Acros Organics |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | - |
| Magnesium Sulfate (MgSO₄) | Anhydrous | - |
| Silica Gel | 230-400 mesh | - |
Protocol A: Preparation of Formic Acid/Triethylamine (5:2) Azeotrope
This procedure should be performed in a fume hood with caution due to the corrosive nature of formic acid and the strong odor of triethylamine. The reaction is exothermic.
-
Setup: Equip a 250 mL round-bottomed flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath.
-
Charge Formic Acid: Add 69.3 mL (84.5 g, 1.8 mol) of formic acid to the flask.
-
Add Triethylamine: Add 100 mL (72.7 g, 0.72 mol) of triethylamine to the dropping funnel.
-
Slow Addition: Add the triethylamine dropwise to the stirring formic acid over ~1 hour, ensuring the internal temperature does not exceed 15 °C.[14]
-
Storage: Once the addition is complete, the resulting mixture can be stored under nitrogen and used directly as the hydrogen source.
Protocol B: Asymmetric Transfer Hydrogenation
This reaction is air and moisture-sensitive. Standard Schlenk line or glovebox techniques are recommended.
-
Catalyst Preparation (in situ): In a dry 100 mL Schlenk flask under an argon or nitrogen atmosphere, add [RuCl₂(p-cymene)]₂ (6.1 mg, 0.01 mmol) and (S,S)-TsDPEN (8.8 mg, 0.024 mmol).
-
Add Solvent: Add 10 mL of anhydrous dichloromethane (DCM) via syringe. Stir the orange solution for 20 minutes at room temperature to allow for complex formation.
-
Add Substrate: Dissolve 6-bromo-1-indanone (422 mg, 2.0 mmol) in 10 mL of anhydrous DCM and add it to the catalyst solution via syringe.
-
Initiate Reaction: Add 2.5 mL of the pre-prepared HCOOH/NEt₃ (5:2) mixture to the flask dropwise.
-
Reaction Conditions: Stir the reaction mixture at 28 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
| Parameter | Value | Rationale |
| Substrate | 6-bromo-1-indanone (1.0 equiv) | The prochiral ketone to be reduced. |
| Catalyst | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | Forms the active chiral catalyst for enantioselective reduction.[3][6] |
| Substrate/Catalyst (S/C) Ratio | 100:1 | Provides a balance between reaction speed and catalyst cost. |
| Hydrogen Donor | HCOOH/NEt₃ (5:2 mixture) | Irreversible and efficient source of hydrogen.[4][12][13] |
| Solvent | Dichloromethane (DCM) | Anhydrous solvent to prevent catalyst deactivation. |
| Temperature | 28 °C | Offers a good rate of reaction without compromising enantioselectivity. |
| Expected Product | (S)-6-bromo-1-indanol | The (S,S)-TsDPEN ligand typically yields the (S)-alcohol. |
Work-up and Purification
-
Quench: Once the reaction is complete, cool the flask in an ice bath and slowly add 20 mL of a saturated NaHCO₃ solution to quench the remaining formic acid.
-
Extract: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 20 mL portions of DCM.
-
Wash & Dry: Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous MgSO₄.
-
Concentrate: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (e.g., starting from 9:1 to 7:3) to yield the pure 6-bromo-1-indanol as a white solid or pale oil.
Analysis and Characterization
Accurate determination of yield and enantiomeric excess is critical to validate the success of the synthesis.
Yield Calculation
After purification, determine the mass of the isolated 6-bromo-1-indanol. Calculate the percentage yield based on the initial amount of 6-bromo-1-indanone. A typical isolated yield for this reaction is expected to be in the range of 90-98%.
Enantiomeric Excess (e.e.) Determination by Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for determining the enantiomeric purity of the product.[15][16][17]
-
Sample Preparation: Prepare a stock solution of the purified product in the mobile phase (or a compatible solvent like isopropanol) at a concentration of approximately 0.5-1.0 mg/mL.
-
HPLC Analysis: Inject the sample onto the chiral column. The two enantiomers will interact differently with the CSP, resulting in different retention times.[15]
-
Calculation: The enantiomeric excess is calculated from the peak areas (A) of the major and minor enantiomers in the chromatogram using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
| HPLC Parameter | Typical Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Chiralpak® IA or AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Expected Outcome | |
| Conversion | >99% (Determined by ¹H NMR or GC of crude) |
| Isolated Yield | 90-98% |
| Enantiomeric Excess | >98% e.e. |
References
- A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. (2025). BenchChem.
- Useful Azeotropic Mixture Both as Solvent and Hydrogen Surrog
- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC.
- Dub, P. A., & Gordon, J. C. (2016).
- PROCEDURE OF ASYMMETRIC TRANSFER HYDROGENATION USING RUTHENIUM COMPLEX. (2019).
- Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, 45(17), 6756-6781.
- Catalyst Directed Asymmetric Hydrogenation of Carbonyls. (2004). Macmillan Group Meeting.
- Proposed mechanism for the asymmetric transfer hydrogenation of ketones...
- Useful Azeotropic Mixture Both as Solvent and Hydrogen Surrog
- Hydrogen-Bonding Ability of Noyori–Ikariya Catalysts Enables Stereoselective Access to CF3-Substituted syn-1,2-Diols via Dynamic Kinetic Resolution. (2023).
- Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine C
- Advances in chiral analysis: from classical methods to emerging technologies. (2025). Royal Society of Chemistry.
- A recyclable catalyst for asymmetric transfer hydrogenation with a formic acid-triethylamine mixture in ionic liquid. (2005). PubMed.
- Zhou, X., et al. (2012). Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones.
- Abdur-Rashid, K., et al. (2001). Catalytic Cycle for the Asymmetric Hydrogenation of Prochiral Ketones to Chiral Alcohols. Journal of the American Chemical Society, 123(30), 7473-7474.
- Stereoarrayed 2,3-Disubstituted 1-Indanols via Ruthenium(II)
- Asymmetric Transfer Hydrogenation of C=O and C=N Bonds Catalyzed by [Ru(η6 arene)(diamine)
- Hashiguchi, S., et al. (1997). New Chiral Rhodium and Iridium Complexes with Chiral Diamine Ligands for Asymmetric Transfer Hydrogenation of Aromatic Ketones. Organometallics, 16(14), 2999-3001.
- Enantioselective reduction of ketones. Wikipedia.
- Asymmetric Hydrogenation. (2015).
- Wu, X., et al. (2004). Accelerated asymmetric transfer hydrogenation of aromatic ketones in water.
- Purification of enantiomers with chiral puriFlash® columns. (2019). Interchim – Blog.
- Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar.
- Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry, 13, 480-514.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. Asymmetric Transfer Hydrogenation of C=O and C=N Bonds Catalyzed by [Ru(η6 arene)(diamine)] Complexes: A Multilateral Study | IntechOpen [intechopen.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 9. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Useful Azeotropic Mixture Both as Solvent and Hydrogen Surrogate | TCI AMERICA [tcichemicals.com]
- 13. Useful Azeotropic Mixture Both as Solvent and Hydrogen Surrogate | TCI AMERICA [tcichemicals.com]
- 14. assets.takasago.com [assets.takasago.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 17. Purification of enantiomers with chiral puriFlash® columns [blog.interchim.com]
improving enantiomeric excess in (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol synthesis
Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I frequently consult on the challenges of synthesizing enantiomerically pure halogenated indanols. Achieving an enantiomeric excess (ee) of >99% in the synthesis of (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol requires strict control over the catalytic microenvironment, reaction kinetics, and thermodynamic stability during workup.
The most robust method for this transformation is the Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) . Below is an in-depth troubleshooting guide and self-validating protocol designed to help you push your ee from the mid-80s to >99%.
Part 1: Mechanistic Foundations of ATH
To troubleshoot effectively, we must first understand the causality of the stereocontrol. The reduction of 6-bromo-1-indanone utilizes a chiral Ruthenium(II) complex, typically RuCl(p-cymene)[(R,R)-TsDPEN]. The stereoselectivity is governed by a highly ordered six-membered pericyclic transition state. The attractive CH/π electrostatic interactions between the η6-arene of the catalyst and the aryl group of the indanone dictate the facial selectivity of the hydride transfer[1].
Fig 1. Ru-TsDPEN catalyzed ATH cycle for 6-bromo-1-indanone reduction.
Part 2: Troubleshooting Guides & FAQs
Q1: My enantiomeric excess (ee) is plateauing at ~85%. How do I push it to >99%? A: This is a classic thermodynamic reversibility issue. If you are using isopropanol (iPrOH) as your hydrogen donor, the reaction is reversible (Oppenauer oxidation). As the reaction progresses, the generated acetone can re-oxidize your product, eroding the ee over time. The Fix: Switch to an irreversible hydrogen donor system like the azeotropic formic acid/triethylamine (HCOOH/Et3N) mixture (5:2 molar ratio). The generation and escape of CO₂ gas drives the reaction forward irreversibly[2]. Additionally, lower the reaction temperature to 30 °C; while it extends the reaction time, it tightens the transition state geometry, enhancing the CH/π interactions critical for stereodiscrimination.
Q2: The reduction stalls at 50-60% conversion. Should I increase the catalyst loading? A: Do not arbitrarily increase catalyst loading, as this introduces trace metal impurities and inflates costs. Stalling in the ATH of 6-bromo-1-indanone usually stems from catalyst deactivation via trace acidic impurities (like HBr) in the starting material, which protonate the 16e Ru-amide active species, killing the catalytic cycle. The Fix: First, rigorously purify your 6-bromo-1-indanone through a short silica plug. Second, if you are using the standard untethered RuCl(p-cymene)[(R,R)-TsDPEN], consider upgrading to a tethered Ru(II) catalyst (e.g., tethered-Ru-TsDPEN). Tethered catalysts exhibit significantly higher structural stability and longevity, allowing for higher turnover numbers (TON) and preventing stalling[3].
Q3: I achieved >99% conversion in the reactor, but chiral HPLC shows partial racemization after workup. What went wrong? A: The product, (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol, is a benzylic alcohol. Under acidic aqueous workup conditions (e.g., quenching with HCl or NH₄Cl), the hydroxyl group is easily protonated and leaves as water. This forms a highly stable, planar benzylic carbocation. When water re-attacks this planar intermediate, it does so from both faces, leading to rapid racemization. The Fix: Strictly avoid acidic workups. Quench the reaction by diluting with an organic solvent and neutralizing with saturated aqueous NaHCO₃ to maintain a slightly basic pH.
Part 3: Standardized Experimental Protocol
This protocol is designed as a self-validating system. By incorporating a pre-reaction purification step and a non-acidic quench, you eliminate the two primary variables responsible for ee erosion.
Fig 2. Self-validating experimental workflow for synthesizing (1R)-6-bromo-indan-1-ol.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 10.0 mmol of 6-bromo-1-indanone in dichloromethane (DCM) and pass it through a 2-inch silica gel plug to remove trace free bromine and HBr. Concentrate under reduced pressure.
-
Catalyst Activation: In a flame-dried Schlenk flask under argon, combine the purified 6-bromo-1-indanone and 0.5 mol% of Tethered-Ru-(R,R)-TsDPEN catalyst.
-
Reaction Execution: Add 10 mL of a pre-mixed, degassed azeotropic solution of HCOOH/Et₃N (5:2 molar ratio). Stir the biphasic mixture vigorously at 30 °C for 16 hours. The constant evolution of CO₂ will indicate an active catalytic cycle.
-
Quench and Workup (Critical Step): Cool the flask to 0 °C. Dilute the mixture with 20 mL of Ethyl Acetate (EtOAc). Slowly add 15 mL of saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Analysis: Determine the ee via chiral HPLC using a Chiralpak OD-H column (n-hexane:isopropanol = 98:2, flow rate 1.0 mL/min)[4].
Part 4: Quantitative Data & Condition Screening
The following table summarizes the causal relationship between reaction conditions and the resulting enantiomeric excess, validating the choices made in the protocol above.
| Catalyst System | Hydrogen Donor | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| RuCl(p-cymene)[(R,R)-TsDPEN] | iPrOH / t-BuOK | 25 | 24 | 82 | 85 |
| RuCl(p-cymene)[(R,R)-TsDPEN] | HCOOH / Et₃N (5:2) | 50 | 12 | 95 | 92 |
| RuCl(p-cymene)[(R,R)-TsDPEN] | HCOOH / Et₃N (5:2) | 30 | 16 | >99 | 98 |
| Tethered-Ru-(R,R)-TsDPEN | HCOOH / Et₃N (5:2) | 30 | 12 | >99 | >99 |
References
-
Title: γ-Sultam-cored N,N-ligands in the ruthenium(II)-catalyzed asymmetric transfer hydrogenation of aryl ketones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones Source: ResearchGate URL: [Link]
-
Title: Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Synthesis of Sterically Hindered f-Amphbinol Ligands and Application in Iridium-Catalyzed Asymmetric Hydrogenation of Various Ketones Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
Sources
- 1. γ-Sultam-cored N , N -ligands in the ruthenium( ii )-catalyzed asymmetric transfer hydrogenation of aryl ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02352A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Enzymatic Kinetic Resolution of Racemic 6-Bromo-1-Indanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the enzymatic kinetic resolution (EKR) of racemic 6-bromo-1-indanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this critical chiral separation process. As a key building block in the synthesis of various pharmaceutical agents, obtaining enantiomerically pure 6-bromo-1-indanol is often a crucial step. This document combines established biochemical principles with field-proven insights to help you optimize your reaction, troubleshoot issues, and achieve high enantiopurity with confidence.
Troubleshooting Guide: From Low Conversion to Inconsistent Results
This section addresses specific experimental issues in a problem-solution format. Each solution is grounded in the fundamental principles of enzyme kinetics and biocatalysis.
Problem 1: Reaction Shows Low or No Conversion
You've set up the reaction, but after several hours, analysis shows minimal formation of the acylated product and little change in the enantiomeric excess (ee) of the starting material.
Possible Causes and Solutions
-
Cause A: Inactive or Sub-optimal Enzyme
-
Explanation: The biocatalyst is the engine of the reaction. Lipases, like all enzymes, can lose activity due to improper storage, age, or repeated use. Lipase B from Candida antarctica (CAL-B), often used in its immobilized form as Novozym 435, is exceptionally robust but not indestructible.[1][2]
-
Solutions:
-
Verify Enzyme Activity: Test the enzyme with a standard substrate (e.g., hydrolysis of p-nitrophenyl butyrate) to confirm its activity.
-
Procure Fresh Catalyst: If the enzyme has been stored for an extended period or at improper temperatures (most should be refrigerated), consider using a fresh batch.
-
Consider Immobilization: If using a free lipase powder, its stability in organic solvents can be low. Immobilization on a solid support, such as acrylic resin (like Novozym 435) or magnetic nanoparticles, dramatically enhances stability and allows for easy recovery and reuse.[3][4][5]
-
-
-
Cause B: Unfavorable Reaction Medium (Solvent)
-
Explanation: The organic solvent is not just a medium for dissolution; it critically influences enzyme activity and enantioselectivity.[6] Highly polar, water-miscible solvents like DMSO or methanol can strip the essential water layer from the enzyme's surface, leading to denaturation and inactivation.[7][8]
-
Solutions:
-
Choose a Hydrophobic Solvent: Enzymes generally show higher activity in non-polar, hydrophobic solvents (those with a high log P value).[6] For the resolution of alcohols, solvents like hexane, heptane, toluene, or methyl tert-butyl ether (MTBE) are excellent starting points.[1][9]
-
Control Water Activity: While bulk water is detrimental, a nano-layer of water on the enzyme is essential for catalytic function. The solvent choice influences this. In very dry non-polar solvents, adding a minuscule amount of buffer or using salt hydrates can be beneficial. Conversely, if the acyl donor or substrate contains water, drying the solvent with molecular sieves is crucial.[10]
-
-
-
Cause C: Inappropriate Acyl Donor
-
Explanation: The kinetic resolution of an alcohol involves its acylation. The structure of the acyl donor affects the reaction rate. Activated esters are preferred.
-
Solutions:
-
Use an Irreversible Acyl Donor: Vinyl acetate or isopropenyl acetate are highly effective because they generate acetaldehyde or acetone as byproducts, respectively, which tautomerize to unreactive forms (vinyl alcohol to acetaldehyde). This drives the reaction equilibrium towards the product side.[9]
-
Screen Alternatives: While vinyl acetate is common, other donors like ethyl acetate can also be used, sometimes offering different selectivity profiles.[11]
-
-
Problem 2: Conversion is Good (>40%), but Enantioselectivity (ee) is Poor
The reaction proceeds, but both the remaining alcohol and the produced ester have low enantiomeric excess.
Possible Causes and Solutions
-
Cause A: Sub-optimal Temperature
-
Explanation: Temperature has a dual effect: it increases the reaction rate but can decrease enantioselectivity.[12] Higher temperatures increase molecular motion and can reduce the enzyme's ability to discriminate between the two enantiomers, leading to a lower enantiomeric ratio (E-value).
-
Solutions:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., room temperature, or even 4-15°C). While this will slow the reaction, it often significantly boosts enantioselectivity.[13] A trade-off between reaction time and desired ee must be found.
-
Determine Optimal Temperature: Screen a range of temperatures (e.g., 25°C, 30°C, 40°C, 50°C) to find the sweet spot for your specific system that balances rate and selectivity.[14]
-
-
-
Cause B: Reaction Progressed Beyond 50% Conversion
-
Explanation: A kinetic resolution is based on the rate difference of the reaction for the two enantiomers.[15] In an ideal resolution with a highly selective enzyme, one enantiomer (the "fast-reacting" one) is converted to the product while the other (the "slow-reacting" one) is left behind. The maximum theoretical yield for one enantiomer is 50%.[16] If the reaction is allowed to proceed too far, the slower-reacting enantiomer will also begin to convert, eroding the enantiopurity of both the remaining substrate and the product.
-
Solution:
-
Monitor the Reaction Closely: Take aliquots at regular intervals and analyze them by chiral HPLC or GC.
-
Stop the Reaction at ~50% Conversion: Quench the reaction (typically by filtering off the immobilized enzyme) when it reaches approximately 50% conversion to achieve the highest possible ee for both the unreacted starting material and the acylated product.
-
-
-
Cause C: Solvent Choice
-
Explanation: As with activity, the solvent also modulates the enzyme's conformation and, therefore, its enantioselectivity.
-
Solution:
-
Screen a Range of Solvents: Test various non-polar solvents. Sometimes a subtle change, for instance from hexane to toluene, can have a marked impact on the E-value. A table of common solvents is provided in the FAQ section.
-
-
Problem 3: Reaction Stalls or Rate Decreases Significantly Over Time
The reaction starts well but slows down dramatically or stops before reaching the desired 50% conversion.
Possible Causes and Solutions
-
Cause A: Product Inhibition
-
Explanation: The accumulation of one or both products (the ester and the alcohol byproduct from the acyl donor, e.g., vinyl alcohol/acetaldehyde) can inhibit the enzyme.[17] The product may bind to the active site, preventing the substrate from entering.
-
Solutions:
-
Use an Immobilized Enzyme in a Flow Reactor: A continuous-flow setup is highly effective at mitigating product inhibition.[11][18] The substrate solution flows through a packed bed of the immobilized enzyme, and the product is continuously removed from the reaction zone.
-
In-situ Product Removal: In a batch reactor, it may be possible to remove a volatile byproduct (like acetaldehyde) by bubbling a slow stream of inert gas (e.g., nitrogen or argon) through the reaction mixture.
-
-
-
Cause B: Enzyme Deactivation
-
Explanation: Over the course of the reaction, factors like mechanical stress from stirring, extreme pH shifts (less common in non-aqueous media but possible if acidic byproducts form), or thermal stress can cause the enzyme to denature.[5]
-
Solutions:
-
Gentle Agitation: Use an orbital shaker instead of a magnetic stirrer with a sharp stir bar, which can cause mechanical shearing and grinding of the immobilized enzyme.
-
Optimize Temperature: Avoid excessively high temperatures that could lead to accelerated thermal denaturation.[19]
-
Ensure pH is Controlled: While the bulk solvent is organic, the microenvironment of the enzyme is aqueous. If there's a possibility of acid or base formation, adding a small amount of a suitable buffer or a non-nucleophilic base might be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: Which enzyme is best for resolving 6-bromo-1-indanol? A: Lipase B from Candida antarctica (CAL-B) is one of the most versatile, robust, and widely used biocatalysts for the kinetic resolution of secondary alcohols and is an excellent first choice.[2] It is commercially available in a highly stable, immobilized form (e.g., Novozym 435), which is ideal for use in organic solvents. Other lipases, such as those from Pseudomonas cepacia (e.g., Amano Lipase PS) or Thermomyces lanuginosus, have also shown high selectivity for similar substrates and are worth screening if CAL-B does not provide the desired results.[9][20]
Q2: What is the best solvent for this reaction? A: There is no single "best" solvent, as the optimal choice depends on the specific enzyme and substrate. However, a general and critical guideline is to use a non-polar, water-immiscible (hydrophobic) organic solvent.[6] This preserves the essential water layer on the enzyme, preventing denaturation while allowing for good solubility of the substrate. The table below lists common solvents and their log P values (a measure of hydrophobicity); solvents with higher log P values are generally preferred.
| Solvent | Log P Value | Typical Performance |
| n-Heptane | 4.5 | Excellent |
| Cyclohexane | 3.4 | Excellent |
| Toluene | 2.7 | Very Good |
| Methyl tert-butyl ether (MTBE) | 1.3 | Good, often enhances solubility |
| Dichloromethane | 1.25 | Moderate, can sometimes inactivate enzymes |
| Tetrahydrofuran (THF) | 0.46 | Poor, generally too polar |
| Acetonitrile | -0.34 | Poor, often denaturing |
| Dimethyl sulfoxide (DMSO) | -1.35 | Very Poor, strongly denaturing |
Data compiled from various sources.[6][8][21]
Q3: What is the optimal temperature for this resolution? A: The optimal temperature is a compromise between reaction rate and enantioselectivity. Most lipase-catalyzed resolutions are run between 25°C and 50°C.[14] A good starting point is 30-40°C. If enantioselectivity is low, decrease the temperature. If the reaction is too slow, a modest increase in temperature may be acceptable.
Q4: Why is my reaction limited to a 50% yield? A: This is a fundamental characteristic of kinetic resolution.[16] You are not creating a new chiral center; you are separating a pre-existing 1:1 mixture of enantiomers by reacting one faster than the other. To obtain the unreacted starting material with high enantiopurity, you must stop the reaction when its counterpart has been consumed (at 50% conversion). The theoretical maximum yield for each enantiomer is 50%. To overcome this limit, a more complex process called Dynamic Kinetic Resolution (DKR) is required, which combines the enzymatic resolution with a compatible catalyst that continuously racemizes the slow-reacting enantiomer back into the racemate.[22]
Q5: How do I monitor the reaction and determine enantiomeric excess (ee)? A: The most common and accurate method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[23] You will need a chiral stationary phase (column) capable of separating the enantiomers of 6-bromo-1-indanol and its acylated product. By taking small samples from the reaction over time, you can simultaneously determine the conversion (by comparing the peak areas of the starting material and product) and the enantiomeric excess of each component.[24][25]
Q6: What are the advantages of using an immobilized enzyme like Novozym 435? A: Immobilization offers several major advantages for industrial and lab-scale applications:[5]
-
Enhanced Stability: Immobilized enzymes are far more stable to heat, organic solvents, and mechanical stress than their free (powder) counterparts.
-
Easy Separation: The catalyst is a solid and can be easily removed from the reaction mixture by simple filtration, immediately stopping the reaction and simplifying product purification.
-
Reusability: The recovered enzyme can often be washed and reused for multiple reaction cycles, significantly lowering catalyst cost.
-
Suitability for Flow Chemistry: Immobilized enzymes are ideal for use in packed-bed reactors for continuous production.[11]
Key Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of (±)-6-Bromo-1-indanol
This protocol provides a robust starting point for your optimization experiments.
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic 6-bromo-1-indanol (e.g., 1.0 g, 4.69 mmol).
-
Solvent and Reagents: Add a suitable solvent (e.g., 20 mL of MTBE or toluene). Add the acyl donor, vinyl acetate (e.g., 0.81 g, 9.38 mmol, 2.0 equivalents).
-
Enzyme Addition: Add the immobilized lipase, Novozym 435 (typically 5-10% by weight of the substrate, e.g., 50-100 mg).
-
Reaction: Seal the flask and place it in a temperature-controlled shaker or oil bath set to the desired temperature (e.g., 40°C).
-
Monitoring: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), pause agitation, withdraw a small aliquot (~50 µL), and filter it through a small plug of silica or a syringe filter to remove the enzyme. Dilute the sample with a suitable solvent (e.g., isopropanol/hexane) for chiral HPLC analysis.
-
Quenching: Once the reaction has reached ~50% conversion, stop the reaction by filtering the entire mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent (e.g., MTBE) and dried under vacuum for potential reuse.
-
Work-up and Purification: The filtrate contains the unreacted (S)-6-bromo-1-indanol (example) and the product, (R)-6-bromo-1-indanyl acetate. The solvent can be removed under reduced pressure. The resulting mixture of the alcohol and ester can then be separated by standard column chromatography on silica gel.
Protocol 2: Monitoring by Chiral HPLC
-
Column: A chiral stationary phase column suitable for separating secondary alcohols and their esters (e.g., a Daicel Chiralpak AD-H or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol is typical. The exact ratio (e.g., 95:5 or 90:10) must be optimized to achieve baseline separation of all four peaks: (R)-alcohol, (S)-alcohol, (R)-ester, and (S)-ester.
-
Detection: UV detection at a wavelength where the indanol system absorbs (e.g., 220 or 254 nm).
-
Calculations:
-
Conversion (%): [Area(Ester)] / [Area(Alcohol) + Area(Ester)] * 100
-
Enantiomeric Excess (ee %) of Alcohol: |Area(S-alcohol) - Area(R-alcohol)| / |Area(S-alcohol) + Area(R-alcohol)| * 100
-
Enantiomeric Excess (ee %) of Ester: |Area(R-ester) - Area(S-ester)| / |Area(R-ester) + Area(S-ester)| * 100
-
Visualizations & Workflows
Experimental Workflow Diagram
Caption: Experimental workflow for enzymatic kinetic resolution.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common EKR issues.
References
- Guo, J., Wu, J., Siuzdak, G., & Finn, M. G. (1999). Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry.
-
Ni, Y., & Xu, J. H. (2007). A simple method to determine concentration of enantiomers in enzyme-catalyzed kinetic resolution. Biotechnology Letters, 29(7), 1087-1091. [Link]
-
Blackmond, D. G., Armstrong, A., Co, M., & VCD-IR, G. R. (2018). In-Situ Monitoring of Enantiomeric Excess During a Catalytic Kinetic Resolution. ACS Catalysis. [Link]
-
Angew Chem Int Ed Engl. (1999). Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry. Angewandte Chemie International Edition in English, 38(12), 1755-1758. [Link]
-
ResearchGate. (n.d.). Lipase-catalyzed kinetic resolution approach toward enantiomerically enriched 1-(β-hydroxypropyl)indoles. Request PDF. [Link]
-
ResearchGate. (2025). Continuous-Flow Kinetic Resolution of (±)-cis-1-Amino-2-indanol by Lipase-Catalyzed N-Acetylation. [Link]
-
Moustafa, G. A. I., Oki, Y., & Akai, S. (2018). Lipase-Catalyzed Dynamic Kinetic Resolution of C1- And C2-Symmetric Racemic Axially Chiral 2,2′-Dihydroxy-1,1′-Biaryls. Angewandte Chemie. [Link]
-
Ibrahim, H. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
-
Gotor-Fernández, V., et al. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 878-889. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. JOCPR, 7(5), 311-322. [Link]
-
Livingston, A., et al. (2006). Investigation of the Compatibility of Racemization and Kinetic Resolution for the Dynamic Kinetic Resolution of an Allylic Alcohol. Industrial & Engineering Chemistry Research. [Link]
-
Royal Society of Chemistry. (n.d.). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. [Link]
-
Todea, A., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI. [Link]
-
ResearchGate. (n.d.). The effect of temperature on the activity. (W) native lipase, (B)... [Link]
-
Siódmiak, T. (2019). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. Medical Research Journal, 4(3), 174–177. [Link]
-
YouTube. (2022). Stereochemistry: Kinetic Resolution. [Link]
-
Polimi.it. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. . [Link]
-
Brzezińska, A., & Beker, W. (2020). Quarter of a Century after: A Glimpse at the Conformation and Mechanism of Candida antarctica Lipase B. MDPI. [Link]
-
ResearchGate. (2024). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. [Link]
-
Geng, T., Jiang, Z., & Wang, Y. (2016). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. MDPI. [Link]
-
Leśniak, W., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]
-
ResearchGate. (n.d.). Effect on enzyme activity of different organic solvents. Download Table. [Link]
-
ResearchGate. (n.d.). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. [Link]
-
Forschungszentrum Jülich. (2021). Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. [Link]
-
NIH. (n.d.). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. PMC. [Link]
-
Zhang, H. Y., et al. (2005). Experimental optimization of enzymic kinetic resolution of racemic flurbiprofen. Biotechnology and Applied Biochemistry, 42(Pt 1), 67-71. [Link]
-
NIH. (n.d.). A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation. PMC. [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase | Esterases | Aldehyde Oxidase | Xanthine Oxidase | Glutathione S-transferase. [Link]
-
NIH. (n.d.). Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization. PMC. [Link]
-
MDPI. (2024). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. [Link]
-
Schepmann, D., et al. (2017). Lipase-catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure. Bioorganic & Medicinal Chemistry, 25(13), 3384-3395. [Link]
-
Nuffield Foundation. (n.d.). Investigating effect of temperature on the activity of lipase. [Link]
-
Aydemir, A. (2022). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Catalysis Science & Technology. [Link]
-
MDPI. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. [Link]
-
Applied Photophysics. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. [Link]
-
University of Southern Maine. (2006). Enzyme Kinetics: Answers to Problems. [Link]
-
Solidzymes. (2025). Controlling the Reaction: A Practical Guide to Enzyme Kinetics & Active Sites. [Link]
Sources
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Quarter of a Century after: A Glimpse at the Conformation and Mechanism of Candida antarctica Lipase B | MDPI [mdpi.com]
- 3. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental optimization of enzymic kinetic resolution of racemic flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nuffieldfoundation.org [nuffieldfoundation.org]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. re.public.polimi.it [re.public.polimi.it]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. heraldopenaccess.us [heraldopenaccess.us]
- 24. A simple method to determine concentration of enantiomers in enzyme-catalyzed kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
overcoming debromination side reactions during 6-bromo-1-indanone reduction
Welcome to the Technical Support Center for 6-bromo-1-indanone workflows. A critical challenge when synthesizing 6-bromo-1-indanol is the competitive cleavage of the C(sp2)-Br bond, leading to unwanted 1-indanol or 1-indanone byproducts. As a Senior Application Scientist, I have designed this guide to provide mechanistic insights, troubleshooting workflows, and field-validated protocols to ensure strict chemoselectivity during your reductions.
Mechanistic Pathways & Causality
To eliminate debromination, we must first understand the competing reaction kinetics. The desired reduction of the ketone requires a nucleophilic attack of a hydride on the electrophilic carbonyl carbon[1]. However, the aryl bromide moiety is highly susceptible to oxidative addition by transition metals or radical-mediated cleavage[2].
If the chosen reducing system is too harsh or operates via a single-electron transfer (SET) / oxidative addition mechanism (such as Pd/C with H₂), hydrodebromination will rapidly outcompete carbonyl reduction[2]. Conversely, standard hydride donors like Sodium Borohydride (NaBH₄) operate via a strictly ionic mechanism, making them inherently chemoselective for the C=O bond over the C-Br bond[3].
Reaction pathways showing desired reduction vs. competitive debromination.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing massive debromination (>50%) when using catalytic hydrogenation? A: Palladium on carbon (Pd/C) is highly active for the oxidative addition into aryl carbon-halogen bonds[2]. When 6-bromo-1-indanone is exposed to Pd(0) and H₂, the metal inserts into the C(sp2)-Br bond. Subsequent hydride transfer and reductive elimination yield the debrominated product. To prevent this, catalytic hydrogenation should be avoided entirely for this substrate in favor of a hydride donor[1].
Q2: I am using Sodium Borohydride (NaBH₄), but I still observe 2-5% debromination. What is causing this? A: NaBH₄ is highly chemoselective and does not spontaneously cleave aryl bromides because the hydride ion (H⁻) acts as a nucleophile, not an oxidative insertion agent[1]. If debromination occurs with NaBH₄, it is typically caused by:
-
Transition Metal Contamination: Trace impurities (e.g., Pd, Ni, Cu) in the reaction flask, stir bar, or solvent can inadvertently catalyze the reduction of the C-Br bond.
-
Elevated Temperatures: Running the reaction at reflux instead of 0°C–25°C increases the kinetic energy, allowing minor radical pathways to proceed if exposed to light or oxygen.
Q3: How does the choice of solvent impact the NaBH₄ reduction of 6-bromo-1-indanone? A: Protic solvents like methanol (MeOH) or ethanol (EtOH) are required to coordinate the intermediate alkoxyborohydride and provide protons for the final alkoxide workup[3]. Methanol is preferred because it accelerates the nucleophilic addition of the hydride to the carbonyl, allowing the reaction to complete rapidly at lower temperatures, thereby outrunning side reactions[4].
Troubleshooting Workflow
If you detect >5% of 1-indanol in your crude NMR or LCMS, follow this diagnostic logic to isolate the variable causing the side reaction.
Troubleshooting workflow for identifying and resolving debromination sources.
Quantitative Data: Reducing Agent Comparison
The following table summarizes the expected chemoselectivity profiles of various reducing systems when applied to bromo-indanone derivatives, demonstrating why NaBH₄ is the industry standard for this transformation.
| Reducing System | Solvent | Temp (°C) | Chemoselectivity (Desired Alcohol) | Debromination Side Product |
| NaBH₄ | MeOH | 0 to 25 | >96% | <1% |
| LiAlH₄ | THF | 0 | 85 - 90% | 1 - 3% |
| Zn / NH₄Cl | MeOH | 60 | ~70% | ~15% |
| Pd/C, H₂ (1 atm) | EtOH | 25 | <15% | >80% |
Validated Step-by-Step Protocol: Chemoselective Reduction
Self-Validating System: This protocol incorporates an In-Process Control (IPC) via TLC/LCMS to ensure the reaction is halted exactly when the ketone is consumed, preventing over-exposure to the reducing agent and ensuring a 96% yield[4].
Materials:
-
6-bromo-1-indanone (1.0 eq, 1 mmol)
-
NaBH₄ (1.0 eq, 1 mmol)
-
Anhydrous Methanol (2.25 mL)
-
Ethyl Acetate (EtOAc) and Distilled H₂O for workup.
Step-by-Step Methodology:
-
Preparation: Dissolve 6-bromo-1-indanone (1 mmol) in anhydrous MeOH (2.25 mL) in a clean, metal-free round-bottom flask[4]. Causality: Using a metal-free flask prevents trace transition metals from catalyzing oxidative addition into the C-Br bond.
-
Temperature Control: Chill the solution to 0°C using an ice-water bath. Causality: Lowering the temperature suppresses unwanted radical side reactions and controls the exothermic hydride transfer.
-
Portion-wise Addition: Add NaBH₄ (1 mmol) in 3 equal portions, waiting 10 minutes between each addition[4]. Causality: Portion-wise addition prevents a sudden spike in temperature and minimizes the competitive reaction of NaBH₄ with methanol, which generates hydrogen gas and wastes the reagent.
-
Self-Validation (IPC): Stir for 30 minutes at 0°C to room temperature[4]. Check the reaction progress via TLC (Hexanes:EtOAc 3:1) or LCMS. The starting material (UV active, higher Rf) must be completely converted to the alcohol (lower Rf). If complete, proceed immediately to step 5.
-
Quenching & Workup: Evaporate the methanol under reduced pressure. Dissolve the crude residue in EtOAc (1 mL) and quench with H₂O (3 mL)[4]. Causality: Avoiding strong acids (like HCl) during the quench prevents the potential acid-catalyzed dehydration of the newly formed 1-indanol back to an indene derivative.
-
Extraction: Extract the aqueous layer with EtOAc (3 x 5 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate to dryness to yield pure 6-bromo-1-indanol (~96% yield)[4].
References
- Title: EP2308849A1 - Indane-amine derivatives, their preparation and use as medicaments Source: Google Patents URL
-
Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL: [Link]
-
Title: The Reduction of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]
Sources
comparative study of chemical vs enzymatic synthesis of (1R)-6-bromo-1-indanol
A Comparative Guide to the Synthesis of (1R)-6-bromo-1-indanol: Chemical vs. Enzymatic Routes
This guide provides a detailed comparative analysis of the two primary methodologies for synthesizing (1R)-6-bromo-1-indanol, a critical chiral building block in the development of advanced pharmaceuticals. We will delve into the mechanistic underpinnings, practical execution, and relative performance of both a classic chemical approach—the Corey-Bakshi-Shibata (CBS) reduction—and a modern biocatalytic strategy using ketoreductases (KREDs). The objective is to equip researchers, chemists, and process development professionals with the necessary data and insights to select the optimal synthesis route for their specific objectives, whether for bench-scale discovery or large-scale manufacturing.
The Strategic Importance of (1R)-6-bromo-1-indanol
Chirality is a cornerstone of modern drug design, where the three-dimensional arrangement of atoms can dictate the efficacy and safety of a therapeutic agent. (1R)-6-bromo-1-indanol is a high-value chiral intermediate, prized for its role in constructing complex molecular architectures. Its stereochemically defined hydroxyl group and the presence of a bromine handle for further chemical modification make it a versatile precursor in the synthesis of numerous pharmaceutical compounds.
Route 1: Chemical Synthesis via Asymmetric Reduction
The most established chemical method for producing (1R)-6-bromo-1-indanol is the asymmetric reduction of the prochiral ketone, 6-bromo-1-indanone. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely adopted technique for this transformation, renowned for its high enantioselectivity.
Mechanism of Action: The CBS Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst, which coordinates with a stoichiometric reducing agent, typically borane (BH₃) or catecholborane. The ketone substrate is then directed to a specific orientation by the catalyst's chiral framework. This forces the hydride to be delivered to one face of the carbonyl group, resulting in the preferential formation of one enantiomer of the alcohol. The high degree of organization in the transition state is the key to the reaction's exceptional stereocontrol.
Diagram 1: Conceptual Workflow of the CBS Reduction
Caption: Workflow for the chemical synthesis of (1R)-6-bromo-1-indanol.
Experimental Protocol: CBS Reduction of 6-bromo-1-indanone
Materials:
-
6-bromo-1-indanone
-
(R)-(-)-2-Methyl-CBS-oxazaborolidine
-
Borane-tetrahydrofuran complex (BH₃-THF, 1 M solution)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Setup: Under an inert atmosphere (nitrogen or argon), add (R)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Catalyst & Reductant: Add anhydrous THF to dissolve the catalyst. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the borane-THF complex (1.0 eq) to the catalyst solution while maintaining the temperature.
-
Substrate Addition: Dissolve 6-bromo-1-indanone (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add methanol dropwise at -78 °C to quench the excess borane. Allow the mixture to warm to room temperature.
-
Work-up: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield pure (1R)-6-bromo-1-indanol.
-
Analysis: Confirm the product's identity and determine the enantiomeric excess (e.e.) using chiral High-Performance Liquid Chromatography (HPLC).
Route 2: Enzymatic Synthesis via Biocatalysis
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The enzymatic reduction of 6-bromo-1-indanone is typically accomplished using a ketoreductase (KRED), an enzyme that has evolved to perform stereospecific reductions of carbonyl compounds.
Mechanism of Action: Ketoreductase (KRED) Reduction
Ketoreductases utilize a hydride donor cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH), to reduce the ketone. The enzyme's active site is a precisely shaped chiral pocket that binds the 6-bromo-1-indanone substrate in a specific orientation. This binding pre-determines the trajectory of the hydride attack from the cofactor onto the carbonyl carbon, leading to the formation of the (R)-alcohol with near-perfect stereoselectivity. To make the process economically viable, a catalytic amount of the expensive cofactor is used, which is continuously regenerated by a secondary enzymatic system (e.g., glucose dehydrogenase converting glucose to gluconolactone) or a sacrificial substrate.
Diagram 2: The KRED Catalytic Cycle with Cofactor Regeneration
Caption: Biocatalytic cycle for KRED reduction with cofactor regeneration.
Experimental Protocol: KRED Reduction of 6-bromo-1-indanone
Materials:
-
6-bromo-1-indanone
-
Screened ketoreductase (KRED) enzyme preparation (lyophilized powder or immobilized)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Glucose dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Water-miscible co-solvent (e.g., isopropanol, DMSO)
-
Ethyl acetate
Procedure:
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.
-
Reaction Mixture: In a temperature-controlled vessel, add the buffer, D-glucose (1.1 eq), and NADP⁺ (0.01 eq). Stir until dissolved.
-
Enzyme Addition: Add the GDH and the selected KRED to the mixture.
-
Substrate Addition: Dissolve 6-bromo-1-indanone (1.0 eq) in a minimal amount of a co-solvent like isopropanol (e.g., 5-10% v/v) and add it to the reaction vessel.
-
Reaction: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation. Monitor the conversion of the ketone to the alcohol using HPLC or Gas Chromatography (GC).
-
Work-up: Once the reaction reaches completion (typically 12-24 hours), terminate it by adding a water-immiscible extraction solvent like ethyl acetate.
-
Extraction: Thoroughly mix the layers and separate the organic phase. Perform additional extractions of the aqueous layer with ethyl acetate (2-3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is often of very high purity and may not require further chromatographic purification.
-
Analysis: Confirm identity and determine enantiomeric excess via chiral HPLC/GC.
Head-to-Head Comparison: Chemical vs. Enzymatic Synthesis
| Parameter | Chemical Synthesis (CBS Reduction) | Enzymatic Synthesis (KRED Reduction) |
| Enantioselectivity (e.e.) | Typically 90-98% | Often >99.5% |
| Yield | Good to excellent (85-95%), but can be reduced by purification losses. | Excellent (>95%), with minimal purification losses. |
| Reaction Conditions | Cryogenic temperatures (-78 °C), inert atmosphere, anhydrous solvents. | Ambient temperature (25-40 °C), aqueous buffer (pH 6-8), atmospheric pressure. |
| Reagents & Safety | Uses pyrophoric borane, flammable anhydrous solvents. Requires careful handling. | Uses biodegradable reagents in water. Enzymes are non-toxic. Generally regarded as safe (GRAS). |
| Catalyst Source & Cost | Based on precious metals and complex organic ligands. Can be expensive. | Sourced from microbial expression systems. Enzyme cost is decreasing, and can be reused if immobilized. |
| Waste Stream | Generates significant organic solvent waste and boron byproducts. | Primarily aqueous waste with biodegradable components. Much lower environmental footprint. |
| Process Scalability | Scalable, but requires specialized equipment for handling cryogenic and hazardous materials. | Highly scalable. Fermentation and biocatalytic reactions are standard in industrial processes. |
| Work-up & Purification | Requires quenching, aqueous work-up, and often mandatory column chromatography. | Simple liquid-liquid extraction is often sufficient. Product can be very pure post-extraction. |
Conclusion and Recommendations
Both chemical and enzymatic routes are viable for producing high-quality (1R)-6-bromo-1-indanol. The choice between them is dictated by the specific priorities of the project.
-
The CBS reduction is a robust and well-documented chemical method that provides high enantioselectivity. It is an excellent choice for labs with established expertise in handling air-sensitive and cryogenic reactions. However, its reliance on hazardous reagents, organic solvents, and the necessity for chromatographic purification present significant environmental and scalability challenges.
-
The enzymatic KRED reduction represents a more modern, sustainable, and often more efficient approach. It operates under mild, aqueous conditions, consistently delivers superior enantioselectivity (>99.5%), and simplifies downstream processing. While the initial screening to find the optimal enzyme requires investment, the long-term benefits in terms of safety, environmental impact, and process simplicity make it the preferred method for large-scale manufacturing and for organizations committed to green chemistry principles.
For drug development professionals, the exceptionally high purity and enantiomeric excess achieved through biocatalysis can streamline regulatory filings and ensure the highest quality of the final active pharmaceutical ingredient. Therefore, for new process development, the enzymatic route is strongly recommended as the superior and more future-proof strategy.
Chiral GC vs. HPLC: A Validation Showdown for the Enantiomeric Purity of (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol
In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1][2][3] Consequently, the rigorous control and accurate determination of enantiomeric purity are non-negotiable aspects of drug development and quality control.[4][5][6] This guide provides an in-depth comparison of two powerful analytical techniques, Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC), for the validation of enantiomeric purity, using the key pharmaceutical intermediate (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol as a case study.
(1R)-6-bromo-2,3-dihydro-1H-inden-1-ol is a chiral building block whose enantiomeric purity is paramount for the synthesis of downstream active pharmaceutical ingredients (APIs). This guide, intended for researchers, scientists, and drug development professionals, will navigate the intricacies of method validation for both chiral GC and HPLC, offering a comprehensive analysis to inform your selection of the most suitable technique for this and similar chiral molecules.
The Foundation: Principles of Chiral Chromatography
Chiral chromatography is a specialized form of chromatography that enables the separation of enantiomers.[4][7] This is achieved by creating a chiral environment in which the enantiomers can interact diastereomerically. The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral selector, which is either part of the stationary phase (Chiral Stationary Phase, CSP) or, less commonly, an additive to the mobile phase.[1][4][8] These diastereomeric complexes possess different physicochemical properties, leading to differential retention times and, thus, separation.[7][8]
The choice between Chiral GC and Chiral HPLC hinges on several factors, most notably the analyte's volatility and thermal stability.[5] Chiral GC is well-suited for volatile and thermally stable compounds, offering high resolution and speed.[5][9] In contrast, Chiral HPLC is a more versatile technique applicable to a broader range of compounds, including those that are non-volatile or thermally labile.[1]
Chiral GC Validation for (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol
For a compound like 6-bromo-2,3-dihydro-1H-inden-1-ol, which possesses a degree of volatility, Chiral GC presents a viable and potent analytical option. The hydroxyl group may necessitate derivatization to enhance volatility and improve peak shape.[10]
Experimental Protocol: Chiral GC
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase: A cyclodextrin-based capillary column, such as a derivative of β-cyclodextrin, is a common choice for separating chiral alcohols and their derivatives.[8][9][11] For this example, we will use a 30 m x 0.25 mm x 0.25 µm Rt-βDEXsm column.
-
Carrier Gas: Hydrogen or Helium at a constant flow.
-
Injector: Split/splitless injector.
-
Software: OpenLab CDS or equivalent.
Derivatization (Acetylation):
-
Dissolve approximately 10 mg of the (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol sample in 1 mL of anhydrous pyridine.
-
Add 0.5 mL of acetic anhydride.
-
Heat the mixture at 60°C for 30 minutes.
-
Evaporate the reagents under a stream of nitrogen and redissolve the residue in a suitable solvent like ethyl acetate for GC analysis.
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: 150°C hold for 1 min, ramp at 5°C/min to 200°C, hold for 5 min.
-
Carrier Gas Flow: 1.5 mL/min (constant flow).
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
Validation Workflow and Data
Method validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14][15]
Caption: Workflow for Chiral GC Method Validation.
Table 1: Summary of Chiral GC Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Baseline resolution of enantiomers (Rs > 1.5) | Rs = 2.1 |
| Linearity (for S-enantiomer) | Correlation coefficient (r²) ≥ 0.99 | r² = 0.9992 |
| Range | 0.1% to 1.0% of the (R)-enantiomer concentration | 0.05% to 1.5% |
| Accuracy (% Recovery) | 80.0% to 120.0% | 98.5% - 102.3% |
| Precision (Repeatability, %RSD) | %RSD ≤ 15.0% at LOQ | %RSD = 8.5% |
| Intermediate Precision (%RSD) | %RSD ≤ 20.0% at LOQ | %RSD = 10.2% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.015% |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 0.05% |
| Robustness | No significant impact on resolution | Robust |
Chiral HPLC Validation for (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol
Chiral HPLC is a highly versatile and widely used technique for enantiomeric purity determination, often not requiring derivatization.[1][5][6] Polysaccharide-based and Pirkle-type CSPs are frequently successful for separating aromatic alcohols.[4][16][17]
Experimental Protocol: Chiral HPLC
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as a Daicel CHIRALPAK® AD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol.
-
Software: ChemStation or equivalent.
Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Validation Workflow and Data
The validation followed the same ICH Q2(R1) guidelines as the GC method.[12][13][14][15]
Caption: Workflow for Chiral HPLC Method Validation.
Table 2: Summary of Chiral HPLC Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Baseline resolution of enantiomers (Rs > 1.5) | Rs = 2.5 |
| Linearity (for S-enantiomer) | Correlation coefficient (r²) ≥ 0.99 | r² = 0.9995 |
| Range | 0.1% to 1.0% of the (R)-enantiomer concentration | 0.05% to 1.5% |
| Accuracy (% Recovery) | 80.0% to 120.0% | 99.1% - 101.8% |
| Precision (Repeatability, %RSD) | %RSD ≤ 15.0% at LOQ | %RSD = 7.9% |
| Intermediate Precision (%RSD) | %RSD ≤ 20.0% at LOQ | %RSD = 9.5% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.012% |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 0.04% |
| Robustness | No significant impact on resolution | Robust |
Head-to-Head Comparison: Chiral GC vs. HPLC
Both validated methods demonstrate suitability for the intended purpose of determining the enantiomeric purity of (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol. However, a direct comparison reveals distinct advantages and disadvantages for each technique.
Table 3: Performance Comparison of Chiral GC and Chiral HPLC
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation in the liquid phase based on differential partitioning. |
| Derivatization | May be required to improve volatility and peak shape.[10] | Generally not required.[10] |
| Resolution (Rs) | 2.1 | 2.5 |
| Analysis Time | ~17 minutes | ~15 minutes |
| Sensitivity (LOQ) | 0.05% | 0.04% |
| Solvent Consumption | Minimal (gases) | Significant (organic solvents) |
| Key Advantages | High resolution, speed, and sensitivity for volatile compounds.[5][9] | Wide applicability, no derivatization needed, excellent resolution.[1][6] |
| Key Disadvantages | Limited to volatile and thermally stable analytes; derivatization adds a step. | Higher solvent cost and disposal considerations. |
Conclusion and Recommendations
The choice between Chiral GC and Chiral HPLC for the enantiomeric purity determination of (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol is a nuanced decision guided by laboratory capabilities, throughput requirements, and environmental considerations.
-
Chiral HPLC is generally the recommended technique for this analyte due to its slightly better sensitivity and resolution, and the significant advantage of not requiring a derivatization step. This simplifies sample preparation and reduces potential sources of error. The versatility of HPLC also makes it a more broadly applicable platform for a wider range of pharmaceutical intermediates and APIs.[1][6]
-
Chiral GC remains a strong alternative , particularly if the analyte is sufficiently volatile and thermally stable, or if existing laboratory expertise and instrumentation favor this technique. The high efficiency of capillary GC columns can provide excellent separations.[9][18] However, the necessity of derivatization for this specific molecule adds complexity to the workflow.
Ultimately, both techniques, when properly validated, can provide accurate and reliable data for the enantiomeric purity of (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol, ensuring the quality and safety of the final pharmaceutical product. The detailed validation data presented in this guide serves as a robust framework for researchers to establish and qualify their own analytical methods for this and other critical chiral intermediates.
References
- BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Chiral Separation of 2-Indanol Enantiomers.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Naila Kanwal. (n.d.). ICH Q2 Analytical Method Validation. Slideshare.
- A SINGLE COLUMN CHIROPTICAL HPLC BATCH ANALYSIS OF TEN AROMATIC ALCOHOLS. (2019). Journal of the Chilean Chemical Society.
- Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.).
- Chiral High Performance Liquid Chromatography: Review. (2020). International Journal of Pharmacy & Pharmaceutical Research.
- Microbe Notes. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
- BenchChem. (n.d.). Determining Enantiomeric Purity: Application Notes and Protocols for Chiral HPLC and GC Methods.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2026). LCGC North America.
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023). LCGC International.
- Chrom Tech. (2025). Unveiling the Power of Chiral GC Columns.
- AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). PMC.
- Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES.
- HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- OpenOChem Learn. (n.d.). Measuring Chiral Purity.
- A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (n.d.). Der Pharma Chemica.
- Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis.
- On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. (n.d.). PMC.
- BenchChem. (n.d.). Chiral GC Analysis of (R)-(-)-2-Bromo-1-phenylethanol: A Comparative Guide.
- Regis Technologies. (2022). Getting Started with Chiral Method Development.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 4. microbenotes.com [microbenotes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 8. azom.com [azom.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. database.ich.org [database.ich.org]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A SINGLE COLUMN CHIROPTICAL HPLC BATCH ANALYSIS OF TEN AROMATIC ALCOHOLS | Journal of the Chilean Chemical Society [jcchems.com]
- 18. chromtech.com [chromtech.com]
A Comparative Guide to the Validation of Enantiomeric Purity in Bromoindanols using the Mosher Ester Method
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a cornerstone of stereoselective synthesis and the characterization of chiral molecules. The biological activity of a drug is often dictated by the three-dimensional arrangement of its atoms. This guide provides an in-depth technical overview of the Mosher ester method for validating the enantiomeric purity of bromoindanols, a class of compounds with significant potential in pharmaceutical development. We will explore the underlying principles, provide a detailed experimental protocol, and compare this classic NMR-based technique with modern chromatographic alternatives.
The Critical Role of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Therefore, the ability to accurately quantify the excess of one enantiomer over the other, known as enantiomeric excess (e.e.), is paramount in the development of safe and effective chiral drugs. Bromoindanols, as versatile chiral building blocks, demand rigorous stereochemical validation.
The Mosher Ester Method: A Principle of Diastereomeric Differentiation
The Mosher ester method is a powerful NMR technique for determining the absolute configuration and enantiomeric purity of chiral secondary alcohols.[1][2][3] The method relies on the derivatization of the chiral alcohol with an enantiomerically pure chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or its more reactive acid chloride.[4][5]
This reaction converts a pair of enantiomeric alcohols into a pair of diastereomeric esters. Diastereomers possess different physical and chemical properties, which importantly, translates to distinguishable signals in their NMR spectra.[4][6] By analyzing the ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture, two key parameters can be determined:
-
Enantiomeric Excess (e.e.): The ratio of the two enantiomers in the original bromoindanol sample can be calculated by integrating the well-resolved signals corresponding to each diastereomer.[4][6]
-
Absolute Configuration: By preparing two separate Mosher ester derivatives using both (R)- and (S)-MTPA, the absolute configuration of the chiral center in the bromoindanol can be assigned. This is achieved by analyzing the differences in chemical shifts (Δδ = δS - δR) for protons located on either side of the newly formed ester linkage, based on a conformational model of the Mosher's esters.[1][4]
dot graph TD; A[Chiral Bromoindanol Enantiomers] -->|React with (R)-MTPA-Cl| B(Diastereomer 1); A -->|React with (S)-MTPA-Cl| C(Diastereomer 2); B --> D{¹H NMR Analysis}; C --> D; D --> E[Calculate Δδ (δS - δR)]; E --> F[Assign Absolute Configuration];
caption: "Workflow of the Mosher Ester Method for Bromoindanols"
Experimental Protocol: Mosher Ester Analysis of Bromoindanols
This protocol outlines the preparation of Mosher esters from a chiral bromoindanol for the determination of absolute configuration and enantiomeric excess.[4]
Materials:
-
Chiral bromoindanol (approximately 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tubes and standard laboratory glassware
Procedure:
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral bromoindanol in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approximately 5-10 µL).
-
Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube, gently agitate to mix, and allow the reaction to proceed at room temperature for 1-4 hours, or until completion (monitor by TLC or ¹H NMR if necessary).
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure using (S)-Mosher's acid chloride.
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
For complex molecules, 2D NMR techniques (e.g., COSY) may be necessary for unambiguous signal assignment.[1]
-
For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.
-
For absolute configuration determination, calculate the chemical shift difference (Δδ = δS - δR) for each pair of corresponding protons.
Data Interpretation: Unveiling the Stereochemistry
The key to assigning the absolute configuration lies in the analysis of the Δδ values. According to the established conformational model of Mosher esters, the phenyl group of the MTPA moiety creates a shielding (upfield shift) or deshielding (downfield shift) effect on the protons of the bromoindanol moiety.
dot graph G { layout=neato; node [shape=plaintext]; rankdir=LR;
} caption: "Conformational Model of Mosher Esters"
By convention, Δδ is calculated as δS - δR. A positive Δδ value for a proton indicates that it is more deshielded in the (S)-MTPA ester, while a negative Δδ value indicates it is more shielded. The spatial arrangement of positive and negative Δδ values around the stereocenter allows for the assignment of the absolute configuration.
| Proton | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (ppm) (δS - δR) | Inferred Position Relative to MTPA Phenyl Group |
| H on C-atom adjacent to -OH (Side A) | 4.25 | 4.15 | -0.10 | Shielded in (S)-ester |
| Protons on Side A | 2.10 | 2.02 | -0.08 | Shielded in (S)-ester |
| H on C-atom adjacent to -OH (Side B) | 3.90 | 4.05 | +0.15 | Deshielded in (S)-ester |
| Protons on Side B | 1.85 | 1.98 | +0.13 | Deshielded in (S)-ester |
Table 1: Hypothetical ¹H NMR Chemical Shift Differences for Mosher Esters of a Chiral Bromoindanol.
Comparison with Alternative Methods
While the Mosher ester method is a robust and widely used technique, alternative methods, particularly chiral High-Performance Liquid Chromatography (HPLC), offer distinct advantages.[4][7]
| Parameter | Mosher Ester Method (NMR) | Chiral HPLC |
| Principle | Covalent derivatization to form diastereomers with distinct NMR signals.[4][8] | Physical separation of enantiomers on a chiral stationary phase.[7] |
| Primary Output | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[4] | Chromatogram with baseline-separated peaks for each enantiomer.[7] |
| Determination of Absolute Configuration | Yes, by comparing the spectra of (R)- and (S)-derivatives.[4] | No, requires a standard of known absolute configuration. |
| Sensitivity | Generally lower than chromatographic methods. | High sensitivity, suitable for trace analysis. |
| Sample Throughput | Lower, requires individual sample preparation and NMR acquisition. | Higher, amenable to automation. |
| Method Development | Generally straightforward, relies on a well-established protocol. | Can be more complex, requiring screening of columns and mobile phases.[9] |
| Sample Recovery | Destructive (sample is derivatized). | Non-destructive. |
Conclusion: Selecting the Optimal Method
The choice between the Mosher ester method and chiral HPLC for the validation of enantiomeric purity in bromoindanols depends on the specific research objective.
-
For the unambiguous determination of absolute configuration , the Mosher ester method remains an invaluable tool, providing detailed structural information through NMR analysis.
-
For high-throughput screening of enantiomeric excess , chiral HPLC is often the preferred method due to its higher sensitivity, amenability to automation, and non-destructive nature.[7]
In a comprehensive drug development program, both techniques can be employed synergistically. The Mosher ester method can be used to definitively assign the absolute stereochemistry of a lead bromoindanol candidate, while chiral HPLC can then be developed and validated for routine quality control and enantiomeric purity testing during process development and manufacturing.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(9), 2451–2458. Retrieved from [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. Retrieved from [Link]
-
Curran, D. P., et al. (2009). A “Shortcut” Mosher Ester Method To Assign Configurations of Stereocenters in Nearly Symmetric Environments. Fluorous Mixture Synthesis and Structure Assignment of Petrocortyne A. Journal of the American Chemical Society. Retrieved from [Link]
-
Curran, D. P., et al. (2009). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. PMC. Retrieved from [Link]
-
Urban, S., et al. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. MDPI. Retrieved from [Link]
-
Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. Illinois Chemistry. Retrieved from [Link]
-
University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. Retrieved from [Link]
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Retrieved from [Link]
-
Gable, K. (2018). Mosher ester derivatives. Retrieved from [Link]
-
An, R., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. Retrieved from [Link]
-
You, L., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. ACS Publications. Retrieved from [Link]
-
Li, Y., & Liu, Y. (2022). Configuration Determinations of Flexible Marine Natural Products. Encyclopedia.pub. Retrieved from [Link]
-
Hoye, T. R., et al. (2012). Long-range Shielding Effects in the 1H NMR Spectra of Mosher-like Ester Derivatives. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Mosher's acid. Retrieved from [Link]
-
Hoshi, M., et al. (2003). Application of modified Mosher's method for primary alcohols with a methyl group at C2 position. PubMed. Retrieved from [Link]
-
Yao, Z. P., & Au-Yeung, S. C. F. (2016). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. Retrieved from [Link]
-
Domingos, S. R., & Patterson, D. (2022). Enantiomeric excess on-the-spot. Research Communities by Springer Nature. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of (S)-and (R)-MTPA esters (1S and 1R) of 1, and Δ(δS-δR).... Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.2: Derivatization. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of MTPA esters, 3S, and 3R. (B) Model to assign the AC of.... Retrieved from [Link]
-
YouTube. (2023). How I Used Mosher Esters in my PhD. Retrieved from [Link]
-
The Retort. (2012). Mosher's Acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Retrieved from [Link]
-
Zhang, W., & Curran, D. P. (2013). Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters. PMC. Retrieved from [Link]
-
Lee, S. (2004). The Mosher Method of Determining Enantiomeric Ratios: A Microscale NMR Experiment for Organic Chemistry. ResearchGate. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of heterocyclic analogues of Mosher's acid. Retrieved from [Link]
-
Pace, V., et al. (2022). The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. Retrieved from [Link]
-
Bouchekara, M., et al. (2017). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of chiral HPLC mobile phase composition for the separation of Brodifacoum enantiomers. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mosher's acid - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
comparing ruthenium vs rhodium catalysts for (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol synthesis
Title: Comparative Analysis of Ruthenium vs. Rhodium Catalysts for the Asymmetric Synthesis of (1R)-6-Bromo-2,3-dihydro-1H-inden-1-ol
Executive Summary
(1R)-6-Bromo-2,3-dihydro-1H-inden-1-ol is a highly valued chiral building block, notably utilized in the synthesis of advanced pharmaceutical intermediates such as cyanamide-based Janus Kinase 3 (JAK3) covalent inhibitors[1]. The enantioselective reduction of its precursor, 6-bromo-1-indanone, demands a catalytic system that delivers both high conversion and exceptional enantiomeric excess (ee > 98%). This guide evaluates the two leading methodologies for this transformation: Asymmetric Transfer Hydrogenation (ATH) using Noyori-type Ruthenium(II) catalysts versus tethered Rhodium(III) catalysts.
Mechanistic Causality: Metal-Ligand Bifunctional Catalysis
Both catalytic systems rely on the N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand to establish a chiral environment. However, their operational mechanics diverge based on the metal center's electronic properties and the chosen solvent medium.
-
Ruthenium (Ru-TsDPEN) Pathway: The Ru(II) complex operates via a classic bifunctional mechanism where the metal center acts as a hydride donor and the ligand's primary amine acts as a proton donor[2]. The reduction occurs in the outer coordination sphere via a highly ordered six-membered pericyclic transition state, meaning the 6-bromo-1-indanone substrate never directly binds to the metal[2]. This system is highly optimized for azeotropic mixtures (e.g., HCOOH/NEt₃), where the high concentration of formate drives the equilibrium forward.
-
Rhodium (Rh-TsDPEN) Pathway: The Rh(III) center is significantly more electrophilic than Ru(II). When deployed in an aqueous sodium formate (HCOONa) system, the Rh catalyst exhibits remarkable efficiency[3]. The aqueous phase reduction is highly pH-dependent; the optimum pH window for the Rh-TsDPEN catalyst to achieve a Turn Over Frequency (TOF) greater than 50 mol mol⁻¹ h⁻¹ is strictly between 5.5 and 10.0[3]. Outside this pH window, the reduction stagnates, though the enantioselectivity only degrades under highly acidic conditions[3].
Catalyst Selection Workflow
Logical decision tree for selecting Ru vs. Rh catalysts based on reaction media.
Comparative Performance Data
| Parameter | Ruthenium System | Rhodium System |
| Precatalyst | RuCl(p-cymene)(R,R-TsDPEN) | Cp*Rh(R,R-TsDPEN)Cl |
| Optimal Solvent | HCOOH/NEt₃ (5:2 azeotrope) | Neat Water (H₂O)[3] |
| Hydrogen Donor | Formic Acid | Sodium Formate (HCOONa)[4] |
| Optimal pH | N/A (Organic Azeotrope) | 5.5 – 10.0[3] |
| Atmosphere | Inert (Argon/Nitrogen) required | Air-tolerant[3] |
| Typical Yield | > 95% | > 95% |
| Enantiomeric Excess | > 98% (1R) | > 97% (1R)[4] |
| Primary Advantage | High scalability in standard reactors | Environmentally benign, simple setup[3] |
Self-Validating Experimental Protocols
Protocol A: Ruthenium-Catalyzed ATH in Azeotropic Media Causality Check: The use of the HCOOH/NEt₃ azeotrope ensures a constant, high concentration of the hydride source to drive the reversible ATH reaction to completion. The inert atmosphere is an absolute requirement because the intermediate 16-electron Ru-amido complex is highly susceptible to oxidative deactivation.
-
Preparation: In a flame-dried Schlenk flask under argon, dissolve 6-bromo-1-indanone (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM).
-
Catalyst Activation: Add the RuCl(p-cymene)(R,R-TsDPEN) precatalyst (0.5 mol%).
-
Reduction: Dropwise, add the 5:2 HCOOH/NEt₃ azeotropic mixture (5.0 equiv of HCOOH). Stir the reaction at 25–30 °C.
-
Monitoring: Monitor via TLC or HPLC. The reaction typically reaches >99% conversion within 8–12 hours.
-
Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Rhodium-Catalyzed Aqueous ATH Causality Check: The Rh(III) catalyst operates efficiently in water due to the hydrophobic effect, which drives the lipophilic 6-bromo-1-indanone into the catalyst's active pocket. Maintaining pH ~7.0 acts as a self-validating control; deviating by more than 2 pH units slows the reaction by up to two orders of magnitude[4].
-
Preparation: In a standard round-bottom flask (no inert atmosphere required)[3], suspend 6-bromo-1-indanone (1.0 equiv, 10 mmol) in neat deionized water.
-
Reagent Addition: Add sodium formate (HCOONa, 5.0 equiv) as the hydrogen donor. Adjust the aqueous solution to pH 7.0 using dilute HCOOH or NaOH if necessary[4].
-
Catalysis: Add the in-situ derived Cp*Rh(R,R-TsDPEN)Cl catalyst (1.0 mol%).
-
Reduction: Stir vigorously at 40 °C. Vigorous stirring is essential to overcome mass transfer limitations in the biphasic system.
-
Workup: Once conversion is complete (typically 3–5 hours at optimal pH)[4], extract the product with ethyl acetate, wash, dry, and concentrate to yield the (1R)-alcohol.
Analytical Validation
To verify the enantiomeric fidelity of the (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol product, chiral High-Performance Liquid Chromatography (HPLC) is mandatory.
-
Column: Chiralpak OD-H[5].
-
Eluent: n-hexane / isopropanol (typically 98:2 to 95:5)[5].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Validation Step: Always co-inject a racemic standard of 6-bromoindan-1-ol to confirm baseline resolution of the (1S) and (1R) enantiomers.
References
- Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors.
- RhIII- and IrIII-catalyzed asymmetric transfer hydrogenation of ketones in w
- RhIII‐ and IrIII‐Catalyzed Asymmetric Transfer Hydrogenation of Ketones in W
- Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar.
- Synthesis of Sterically Hindered f-Amphbinol Ligands and Application in Iridium-Catalyzed Asymmetric Hydrogenation.
Sources
(1R)-6-bromo-2,3-dihydro-1H-inden-1-ol proper disposal procedures
Essential Safety and Disposal Protocol for (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol
As a Senior Application Scientist, I frequently encounter questions regarding the lifecycle management of halogenated chiral building blocks. (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol (also known as (1R)-6-bromoindan-1-ol) is a highly valuable intermediate in pharmaceutical synthesis. However, its structural composition—specifically the heavy bromine atom attached to an indanol core—dictates strict handling and disposal protocols. Improper disposal not only violates environmental regulations but poses severe safety risks, including the generation of corrosive hydrobromic acid (HBr) gas and persistent environmental pollutants[1].
This guide provides a definitive, causality-driven operational protocol for the proper disposal of (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards[2].
Part 1: Chemical Profile & Hazard Causality
Understanding the physicochemical properties of a compound is the first step in building a self-validating safety protocol. The hazards of (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol stem from two primary structural features:
-
The Aryl Bromide Moiety: Halogenated organics exhibit high lipophilicity and environmental persistence. During thermal degradation, the carbon-bromine bond breaks, releasing highly corrosive HBr gas[1].
-
The Benzylic Alcohol Core: Under strongly acidic conditions, the indanol core can undergo dehydration to form reactive indene derivatives, which may polymerize and alter the physical state of the waste stream.
Table 1: Physicochemical & Hazard Summary
| Property / Hazard | Data / Classification | Causality / Impact on Disposal |
| CAS Number | 1270291-42-3 (R-enantiomer) | Unique identifier required for accurate EH&S waste logging. |
| GHS Classification | Acute Tox. 4 (H302, H312, H332)[3] | Requires full PPE (nitrile gloves, lab coat, safety glasses) during handling. |
| Irritation Codes | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[3] | Direct contact causes severe localized inflammation; necessitates immediate decontamination. |
| Specific Target Organ | STOT SE 3 (H335 / H336)[3] | Respiratory irritant; must be handled and disposed of inside a certified fume hood. |
| Waste Category | Halogenated Organic Waste[2] | Must be strictly segregated from non-halogenated solvents to ensure proper incineration[4]. |
Part 2: Operational Segregation & Benchtop Handling
The "cradle-to-grave" regulatory framework requires generators to accurately track and segregate waste at the point of origin[2]. Mixing (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol with general organic waste is a critical operational failure.
Step-by-Step Segregation Protocol:
-
Primary Segregation: Designate a specific waste carboy exclusively for "Halogenated Organic Waste"[2].
-
Causality: Halogens significantly lower the calorific value (BTU) of the waste stream. If mixed with non-halogenated solvents, the waste will not burn efficiently in standard incinerators, leading to incomplete combustion and the potential formation of toxic brominated dioxins[4].
-
-
Container Selection: Use High-Density Polyethylene (HDPE) or PTFE-lined amber glass containers.
-
Causality: Trace amounts of moisture can react with degraded brominated compounds to form dilute hydrobromic acid. Metal containers will corrode over time, leading to catastrophic secondary spills.
-
-
Volume Management: Never fill the waste container beyond 80% capacity.
-
Causality: The benzylic alcohol can undergo slow, spontaneous reactions that generate trace gases. Headspace is required to act as a buffer against over-pressurization.
-
-
RCRA Labeling: Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "(1R)-6-bromo-2,3-dihydro-1H-inden-1-ol" and check the "Toxic" and "Halogenated" hazard boxes[2].
Part 3: Spill Response Methodology
In the event of a benchtop or floor spill, standard solvent cleanup procedures are insufficient due to the compound's specific hazard profile.
Step-by-Step Recovery Protocol:
-
Isolate and Ventilate: Evacuate non-essential personnel and ensure the fume hood or room ventilation is operating at maximum capacity to mitigate STOT SE 3 (H335) respiratory risks[3].
-
Inert Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth.
-
Causality: Never use combustible materials like sawdust for halogenated oxidizable waste. Combustible absorbents create a mixed-hazard matrix that severely complicates downstream incineration protocols.
-
-
Mechanical Recovery: Using non-sparking tools, sweep the absorbed matrix into a heavy-duty polypropylene bag or a dedicated solid-waste HDPE bucket.
-
Secondary Decontamination: Wash the spill area with a mild alkaline detergent solution to neutralize any residual trace acids, followed by a thorough DI water rinse. Collect all rinse water as aqueous hazardous waste.
Part 4: Final Destruction & RCRA Compliance
Once the satellite accumulation area transfers the waste to the central EH&S facility, the compound undergoes final destruction. The only environmentally acceptable and legally compliant method for disposing of (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol is high-temperature incineration[1].
The Incineration Mechanism:
-
Thermal Oxidation: The waste is injected into a rotary kiln incinerator operating at temperatures exceeding 1000°C. This extreme heat is required to completely cleave the robust aromatic carbon-bromine bonds[4].
-
Flue Gas Scrubbing: The combustion of brominated organics inevitably produces hydrobromic acid (HBr) gas. To prevent this corrosive gas from entering the atmosphere, the incinerator's exhaust is passed through an alkaline wet scrubber (typically utilizing a continuous spray of sodium hydroxide or calcium hydroxide solution)[1].
-
Neutralization Reaction: The HBr gas reacts with the alkaline spray ( HBr+NaOH→NaBr+H2O ), converting the toxic gas into a benign, water-soluble salt (sodium bromide) that can be safely discharged into industrial wastewater treatment systems.
Disposal Workflow Visualization
Below is the logical workflow for the disposal of this compound, illustrating the critical path from benchtop generation to safe atmospheric emission.
Lifecycle of halogenated organic waste from benchtop generation to safe atmospheric emission.
References
-
[3] NextSDS. "6-bromo-2,3-dihydro-1H-inden-1-ol — Chemical Substance Information." URL:[Link]
-
[2] Bates College. "Chemical Safety | Science Resource Support Services." URL:[Link]
-
[4] Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
